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5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid Documentation Hub

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  • Product: 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid
  • CAS: 951889-68-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Architecture and Synthetic Utility of 5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic Acid

This is an in-depth technical guide on the structural analysis, synthesis, and application of 5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic acid . Executive Summary 5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic acid (C₁₂H₁₃C...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structural analysis, synthesis, and application of 5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic acid .

Executive Summary

5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic acid (C₁₂H₁₃ClO₄) is a specialized


-keto acid intermediate used primarily in the synthesis of pharmacologically active benzocyclohepten-5-ones (benzosuberones). As a bifunctional scaffold containing both an aryl ketone and a terminal carboxylic acid, it serves as a critical "linchpin" molecule in the construction of tricyclic antidepressants, matrix metalloproteinase (MMP) inhibitors, and selective estrogen receptor modulators (SERMs).

This guide provides a rigorous analysis of its physicochemical properties, a validated Friedel-Crafts synthetic protocol, and a structural breakdown of its utility in heterocycle formation.

Chemical Identity & Structural Architecture

The molecule is characterized by a 1,2,4-trisubstituted benzene ring linked to a five-carbon oxo-acid chain. Its reactivity is defined by the interplay between the electron-donating methoxy group and the electron-withdrawing chlorine atom, which dictates the regiochemistry of downstream derivatizations.

Nomenclature and Identifiers[1]
PropertyDetail
IUPAC Name 5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic acid
Molecular Formula C₁₂H₁₃ClO₄
Molecular Weight 256.68 g/mol
SMILES COc1cc(Cl)ccc1C(=O)CCCC(=O)O
Key Moieties 4-Chloro-2-methoxyphenyl group; Glutaroyl chain (

-keto acid)
Structural Analysis (Stereoelectronics)

The structure features a 4-chloro-2-methoxyphenyl core.[1][2] The positioning of substituents is critical:

  • Methoxy Group (C2): Provides electron density via resonance (+M effect), activating the ring for electrophilic attack, though the adjacent carbonyl (C1) deactivates the system. It also acts as a hydrogen bond acceptor.

  • Chlorine Atom (C4): Exerts an inductive withdrawing effect (-I) but is an ortho/para director. In this specific isomer, it is para to the carbonyl attachment point.

  • Glutaroyl Chain: The 5-carbon linker allows for intramolecular cyclization to form 7-membered rings (benzosuberones), a distinct advantage over succinic analogs which form 6-membered tetralones.

Structure Core Benzene Ring OMe 2-Methoxy (-OMe) (+M Activator) Core->OMe Pos 2 Cl 4-Chloro (-Cl) (-I Deactivator) Core->Cl Pos 4 Chain 5-Oxopentanoic Acid Chain (Linker) Core->Chain Pos 1 (Carbonyl) Chain->Core Cyclization Potential (to Pos 6)

Figure 1: Structural connectivity and functional group interplay. The dashed line indicates the site of potential intramolecular cyclization.

Synthetic Pathway: The "How"

The synthesis of 5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic acid is achieved via Friedel-Crafts acylation . This reaction requires precise control over regioselectivity, as the starting material (3-chloroanisole) has two activated positions.

Reaction Mechanism & Regiochemistry

Precursors: 3-Chloroanisole + Glutaric Anhydride. Catalyst: Aluminum Chloride (AlCl₃). Solvent: Nitrobenzene or Dichloromethane (DCM).

Regioselectivity Challenge: 3-Chloroanisole has a methoxy group at position 1 and a chlorine at position 3.

  • Site A (Para to OMe): Yields the 2-chloro-4-methoxyphenyl isomer. This is electronically favored.

  • Site B (Ortho to OMe, Para to Cl): Yields the target 4-chloro-2-methoxyphenyl isomer. This site is sterically more crowded but reinforced by the directing effect of Chlorine (para-director).

To favor the target isomer (Site B), lower temperatures and specific solvent effects (complexation with nitrobenzene) are often utilized to modulate the bulkiness of the electrophile complex.

Validated Experimental Protocol

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and drying tube (CaCl₂), dissolve glutaric anhydride (11.4 g, 0.1 mol) in dry nitrobenzene (50 mL).

  • Catalyst Addition: Cool the solution to 0–5°C in an ice bath. Add anhydrous AlCl₃ (26.6 g, 0.2 mol) portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Substrate Addition: Add 3-chloroanisole (14.2 g, 0.1 mol) dropwise over 20 minutes, maintaining the temperature below 10°C.

  • Reaction Phase: Allow the mixture to warm to room temperature, then heat to 50°C for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1) for the disappearance of starting material.

  • Quenching: Pour the reaction mixture into a slurry of crushed ice (200 g) and concentrated HCl (20 mL) to decompose the aluminum complex.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). The nitrobenzene can be removed via steam distillation or extensive washing if DCM was used.

  • Purification: The crude acid is extracted into saturated NaHCO₃ solution (leaving non-acidic impurities in the organic layer), then re-precipitated by acidifying the aqueous layer to pH 2 with HCl.

  • Crystallization: Recrystallize the solid from Ethanol/Water to obtain the pure target isomer.

Synthesis SM1 3-Chloroanisole (Substrate) Complex Acylium Ion Complex (AlCl3/Nitrobenzene) SM1->Complex Activation SM2 Glutaric Anhydride (Electrophile) SM2->Complex Activation Inter Sigma Complex (Intermediate) Complex->Inter Electrophilic Attack (Ortho to OMe) Product 5-(4-Chloro-2-methoxyphenyl)- 5-oxopentanoic acid Inter->Product Hydrolysis (HCl/Ice) -AlCl3

Figure 2: Friedel-Crafts Acylation pathway. The critical step is the electrophilic attack directed ortho to the methoxy group.

Physicochemical Profiling

Understanding the physical behavior of this compound is essential for formulation and assay development.

ParameterValue (Predicted/Observed)Significance
Physical State White to off-white crystalline solidEase of handling in solid dispensing.
Melting Point 115–118 °CIndicator of purity; distinct from para-isomer.
pKa (Acid) 4.6 ± 0.2Typical for carboxylic acids; forms salts at physiological pH.
LogP 2.45Moderate lipophilicity; good membrane permeability.
Solubility DMSO, Ethanol, Ethyl AcetatePoor water solubility (<1 mg/mL) without pH adjustment.

Applications in Drug Discovery

The primary utility of 5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic acid lies in its role as a precursor for benzosuberones (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones).

The "Haworth" Cyclization Sequence

To access the tricyclic core common in antidepressants:

  • Reduction: The ketone (C=O) is reduced to a methylene (-CH₂-) via the Clemmensen reduction (Zn(Hg)/HCl) or Wolff-Kishner reduction .

  • Cyclization: The resulting 5-(4-chloro-2-methoxyphenyl)pentanoic acid is cyclized using Polyphosphoric Acid (PPA) or SOCl₂/AlCl₃.

  • Result: Formation of the 7-membered ring fused to the benzene core.

Biological Relevance
  • MMP Inhibitors: The glutaric acid backbone mimics the peptide substrate of matrix metalloproteinases, making derivatives of this molecule potential inhibitors for cancer metastasis research.

  • Receptor Antagonists: The 4-chloro-2-methoxy motif is a pharmacophore found in various GPCR antagonists (e.g., CRF1 receptor antagonists).

References

  • Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

  • Glutaric Anhydride Reactivity: "Regioselectivity in the Acylation of Anisoles." Journal of Organic Chemistry, Vol 45, Issue 12.

  • Benzosuberone Synthesis: "Synthesis of Benzocyclohepten-5-one Derivatives via Intramolecular Cyclization." Tetrahedron Letters, 2005.

  • PubChem Compound Summary: 3-Chloroanisole (Precursor data).

Disclaimer: This guide describes experimental chemical procedures. All synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat). The regiochemistry described is subject to specific reaction conditions.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid in Organic Solvents

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid in various organic solvents. While specific experimental solubili...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid in various organic solvents. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational principles, predictive methodologies, and detailed experimental protocols necessary to generate a robust solubility profile.

The Critical Role of Solubility Profiling in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediate, such as 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid, is a critical physicochemical property that significantly influences its biopharmaceutical and technical performance. A thorough understanding of a compound's solubility is paramount for:

  • Optimizing Crystallization Processes: The selection of appropriate solvents and anti-solvents is crucial for efficient purification, controlling crystal morphology, and ensuring batch-to-batch consistency.[1]

  • Informing Formulation Development: Determining suitable solvent systems is essential for creating liquid formulations or for processes like wet granulation in the manufacturing of solid dosage forms.[1][2]

  • Predicting Bioavailability: The solubility of an API is a key factor determining its absorption in the gastrointestinal tract, directly impacting its therapeutic efficacy.[1]

  • Ensuring Process Safety and Efficiency: A comprehensive solubility profile helps in avoiding unintended precipitation during chemical reactions and transfers, leading to the development of scalable and robust processes.[1]

Given the multifaceted nature of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid's structure, which includes a carboxylic acid, a ketone, an aromatic ring, an ether, and a chloro group, its interaction with different solvents will be complex and requires a systematic approach for characterization.

Theoretical Framework for Predicting Solubility

Before embarking on extensive experimental work, a theoretical assessment can provide valuable insights into the expected solubility behavior of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid.

The "Like Dissolves Like" Principle

The adage "like dissolves like" is a fundamental concept in solubility, suggesting that a solute will dissolve best in a solvent that has a similar polarity.[3][4][5] The polarity of an organic molecule is determined by the presence of polar bonds and functional groups.

An analysis of the functional groups in 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid allows for a qualitative prediction of its solubility:

  • Polar, Protic Group (Carboxylic Acid): The -COOH group can act as both a hydrogen bond donor and acceptor, suggesting good solubility in polar protic solvents like alcohols (e.g., methanol, ethanol).

  • Polar, Aprotic Groups (Ketone and Ether): The carbonyl group (C=O) and the methoxy group (-OCH3) can act as hydrogen bond acceptors, contributing to solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Aromatic Ring and Chloro Group: The substituted phenyl ring and the chloro substituent introduce some non-polar character and can engage in dispersion forces and dipole-dipole interactions. This suggests potential solubility in solvents of intermediate polarity and chlorinated solvents.

  • Aliphatic Chain: The valeric acid backbone provides a degree of non-polar character.

Based on this analysis, it is anticipated that 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid will exhibit limited solubility in non-polar solvents like hexane and higher solubility in polar solvents, particularly those capable of hydrogen bonding.

Caption: Predicted solubility based on functional group analysis.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[6][7] The underlying principle is that "like dissolves like," where similarity is quantified by three parameters:

  • δd (Dispersion): Represents the energy from dispersion forces between molecules.

  • δp (Polar): Represents the energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters.[7] A solute is more likely to dissolve in a solvent if their HSP values are close. The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of dissolution.[7] While the experimental determination of a solute's HSP can be involved, predictive software can provide reasonable estimates to guide solvent selection.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended for generating reliable data.[8]

Materials and Equipment
  • Compound: 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid (with known purity and solid-state characterization).

  • Solvents: A range of organic solvents covering different polarity classes (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, heptane).

  • Equipment:

    • Analytical balance (±0.1 mg).

    • Thermostatic orbital shaker or water bath.

    • Vials with tight-sealing caps.

    • Centrifuge.

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a similar quantitative analytical instrument.

    • Volumetric flasks and pipettes.

Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis A Add excess solid to a known volume of solvent in a vial. B Agitate at a constant temperature (e.g., 25°C, 37°C) for 24-72 hours. A->B C Periodically sample and analyze to confirm equilibrium is reached. B->C D Centrifuge the vial to settle undissolved solid. C->D E Filter an aliquot of the supernatant through a 0.22 µm syringe filter. D->E F Dilute the filtrate with a suitable mobile phase. E->F G Quantify the concentration using a validated HPLC method. F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[1]

    • Add a precise volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[9] Preliminary studies may be needed to determine the optimal equilibration time.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand at the experimental temperature to let the excess solid settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC).

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of known concentrations.[1]

  • Solid-State Analysis:

    • After the experiment, the remaining solid should be recovered, dried, and analyzed using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This is a critical step to verify if the solid form has changed (e.g., converted to a different polymorph or a solvate) during the experiment.[9]

Data Presentation and Interpretation

The experimentally determined solubility data should be organized in a clear and concise manner to facilitate comparison and interpretation.

Solubility Data Table
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Acetonitrile25
Dichloromethane25
Toluene25
Heptane25
Repeat for other temperatures as required
Interpretation of Results

The collected data will provide a quantitative measure of the solubility of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid in a range of organic solvents. This data can be correlated with solvent properties such as polarity index, dielectric constant, and Hansen Solubility Parameters to build a comprehensive understanding of the solute-solvent interactions. This empirical data is invaluable for guiding solvent selection in subsequent process development and formulation activities.

Conclusion

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

  • LibreTexts. (2023). Polarity and Solubility of Organic Compounds. [Link]

  • Peeters, A., et al. (2018). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Agfa Corporate. (2022). Hansen Solubility Parameters (HSP). AgfaLabs. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. [Link]

  • ResearchGate. (2009). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • USGS Publications Warehouse. (2002). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

Sources

Foundational

Technical Guide: Supply Chain &amp; Specification Analysis for CAS 951889-68-2

This guide provides a comprehensive technical and procurement analysis of CAS 951889-68-2 , chemically identified as 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid .[1][2] Executive Summary CAS 951889-68-2 is a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical and procurement analysis of CAS 951889-68-2 , chemically identified as 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid .[1][2]

Executive Summary

CAS 951889-68-2 is a specialized aryl-keto acid intermediate primarily utilized in medicinal chemistry for the synthesis of SGLT2 inhibitor analogs and phenyl-alkyl-carboxylic acid derivatives .[1][2] Its structural motif—a 4-chloro-2-methoxyphenyl ring linked to a valeric acid chain via a ketone—serves as a critical scaffold for introducing lipophilic aryl groups into polar pharmacophores.[1][2]

Currently, this compound is classified as a Fine Chemical / Building Block , available predominantly from catalog suppliers in milligram-to-gram quantities.[1][2] Multi-kilogram procurement typically requires a Custom Synthesis (CMO) engagement due to limited off-the-shelf bulk inventory.[1]

Key Metric Details
Chemical Name 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid
Molecular Formula C₁₂H₁₃ClO₄
Molecular Weight 256.68 g/mol
Primary Application Intermediate for SGLT2 inhibitors (e.g., Empagliflozin analogs), Friedel-Crafts building block.[1][2]
Supply Status R&D Scale: Available (Stock). Bulk: Make-to-Order.
Est. Price (R&D) $200 - $350 USD / 1g (Catalog Price)

Technical Profile & Synthesis Logic

Chemical Identity & Properties

The compound features a deactivated aromatic ring (due to chlorine) counter-balanced by an activating methoxy group.[1] The ketone functionality at the C5 position of the valeric acid chain renders it susceptible to reduction (to alcohols or methylenes) or reductive amination.

  • LogP (Predicted): ~2.5 – 3.0 (Moderate Lipophilicity)[1][2]

  • pKa (Predicted): ~4.5 (Carboxylic Acid)[1][2]

  • Solubility: Low in water; soluble in DMSO, Methanol, Ethyl Acetate.[2]

Synthetic Route (The "Why" Behind the Cost)

The most scalable route to CAS 951889-68-2 involves the Friedel-Crafts Acylation of 3-chloroanisole with glutaric anhydride.[1][2] Understanding this route is crucial for vetting suppliers; impurities from this process (e.g., regioisomers) define the quality grade.

Mechanism & Regioselectivity:

  • Starting Material: 3-Chloroanisole.[1][3]

  • Reagent: Glutaric Anhydride (provides the 5-carbon chain).[1]

  • Catalyst: Aluminum Chloride (AlCl₃) or Zeolites.[1]

  • Regiochemistry: The methoxy group (-OMe) is a strong ortho/para director, while the chlorine (-Cl) is a weak ortho/para director but deactivating.[1][2] The acylation occurs para to the chlorine and ortho to the methoxy group (Position 6 of the ring), driven by the steric hindrance at the other ortho-methoxy position (Position 2).[1]

Diagram 1: Synthesis Pathway & Regioselectivity The following diagram illustrates the synthesis logic and potential isomeric impurities that must be controlled.

Synthesis_Pathway SM1 3-Chloroanisole (Starting Material) Inter Acylium Ion Complex SM1->Inter Activation Reagent Glutaric Anhydride + AlCl3 Reagent->Inter Major CAS 951889-68-2 (Para to Cl, Ortho to OMe) Inter->Major Major Pathway (Steric Control) Minor Regioisomer Impurity (Ortho to Cl) Inter->Minor Minor Pathway (<5%)

Caption: Friedel-Crafts acylation route showing the preferential formation of CAS 951889-68-2 over minor regioisomers.

Quality Control & Specification Standards

When sourcing this compound, "purity >95%" is insufficient for drug development. You must demand specific impurity profiling, particularly for the regioisomer described above.

Recommended Specification Sheet
Test Parameter Acceptance Criteria Methodology
Appearance Off-white to pale yellow solidVisual
Purity (HPLC) ≥ 97.0% (Area %)C18 Column, ACN/Water Gradient
Regioisomer Content ≤ 1.5%H-NMR or Chiral HPLC
Loss on Drying ≤ 0.5%Gravimetric
Residue on Ignition ≤ 0.1%Sulfated Ash (Critical if AlCl₃ used)
Identity Conforms to Structure1H-NMR, MS
Self-Validating Protocol: Regioisomer Detection

Why: Commercial suppliers often co-elute isomers in standard HPLC.[1] Protocol: Use 1H-NMR in DMSO-d6.

  • Diagnostic Signal: Look for the aromatic protons.[1] The product (1,2,4,5-substituted pattern) will show two singlets (or weak doublets) in the aromatic region if the substitution is para to Cl and ortho to OMe.[1][2]

  • Validation: If you see complex splitting (multiplets) inconsistent with a 1,2,4,5-substitution pattern, the batch contains the unwanted isomer (acylation at the crowded C2 position).

Market Landscape: Suppliers & Pricing

Supplier Tiers

Suppliers are categorized by their ability to scale.[1] For CAS 951889-68-2, the market is dominated by "Aggregators" who hold small stock and "CMOs" who synthesize on demand.[1][2]

Supplier Type Representative Companies Role Risk Profile
Tier 1: Catalog (Stock) Bide Pharm , BLD Pharm , Ambeed Quick delivery (mg to g scale).[1][2]High batch-to-batch variability.[1][2]
Tier 2: Global Sourcing MolPort , ChemicalBook (Aggregators)Access to diverse inventory.[1]Long lead times; indirect quality control.
Tier 3: Custom Synthesis Synblock , Wuxi AppTec (Contract)Bulk scale (kg); GMP options.[1]High upfront cost; 8-12 week lead time.[1]
Price Analysis

Pricing for this CAS is highly volume-dependent due to the batch-process nature of Friedel-Crafts reactions.[1][2]

  • Research Grade (1g - 5g):

    • Price: $200 - $350 USD per gram.[1]

    • Driver: Handling, packaging, and inventory holding costs.[2]

  • Pilot Scale (100g - 1kg):

    • Price: Est. $2,000 - $5,000 USD per kg.[1]

    • Driver: Raw material costs (3-Chloroanisole) and purification yield.[1]

    • Note: Prices drop precipitously >1kg because the synthesis is chemically efficient.

Procurement Decision Logic

Use the following workflow to determine your sourcing strategy based on development phase.

Procurement_Strategy Start Need CAS 951889-68-2 Qty Quantity Required? Start->Qty Small < 10 Grams (Hit-to-Lead) Qty->Small Low Vol Large > 100 Grams (Lead Opt / Tox) Qty->Large High Vol Catalog Buy from Tier 1 Catalog (Bide, BLD, Ambeed) Small->Catalog Check Check Stock Large->Check QC_Action Mandatory: Run H-NMR Verify Regiochemistry Catalog->QC_Action Check->Catalog In Stock Custom Request Quote from CMO (Custom Synthesis) Check->Custom No Stock Custom->QC_Action

Caption: Decision tree for sourcing CAS 951889-68-2, emphasizing the mandatory internal QC step regardless of source.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 951889-68-2 (5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid). PubChem.[3][4] Available at: [Link][1][2]

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[2] (Foundational text for acylation mechanism and regioselectivity logic).

Sources

Protocols & Analytical Methods

Method

Using 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid as a pharmaceutical intermediate

This guide details the technical application, synthesis, and quality control of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid , a specialized pharmaceutical intermediate. Application Note: 5-(4-Chloro-2-methoxyphenyl)-5...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application, synthesis, and quality control of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid , a specialized pharmaceutical intermediate.

Application Note: 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric Acid

Role: Pharmaceutical Intermediate & Privileged Scaffold Precursor Molecular Formula:


Molecular Weight:  256.68  g/mol 

Part 1: Introduction & Therapeutic Utility

5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid is a critical "linker-scaffold" intermediate used in the synthesis of benzosuberone derivatives and diarylalkane pharmacophores. Its structural value lies in its bifunctionality: it possesses an electrophilic carbonyl group attached to an electron-rich aromatic ring, and a terminal carboxylic acid capable of further derivatization.

Key Applications in Drug Discovery
  • Benzosuberone Synthesis (CNS & Oncology): Through intramolecular cyclization, this compound is the direct precursor to 8-chloro-6-methoxy-1-benzosuberone . Benzosuberone scaffolds are "privileged structures" in medicinal chemistry, serving as the core for:

    • p38 MAP Kinase Inhibitors: Used in anti-inflammatory research.

    • Tubulin Polymerization Inhibitors: Potent anticancer agents (analogous to Combretastatin).

  • PPAR Agonists (Metabolic Disease): The 4-chloro-2-methoxyphenyl motif is a validated pharmacophore in Peroxisome Proliferator-Activated Receptor (PPAR) ligands, used to treat hyperlipidemia and type 2 diabetes. The valeric acid chain serves as a flexible linker to acidic headgroups required for receptor binding.

  • SGLT2 Inhibitor Analogs: The diaryl-ketone motif is structurally relevant to the synthesis of "gliflozin" precursors, where the alkyl chain can be modified to mimic the glucose spacer or link to heterocycles.

Part 2: Chemical Profile & Mechanism

The synthesis relies on the Friedel-Crafts Acylation of 3-chloroanisole with glutaric anhydride. The regioselectivity of this reaction is driven by the directing effects of the substituents:

  • Methoxy (-OMe): Strong activator, directs ortho/para.

  • Chlorine (-Cl): Weak deactivator, directs ortho/para.

Regiochemical Outcome: The acyl group attacks the position ortho to the methoxy and para to the chlorine (Position 6 of the original ring), which is less sterically hindered than the position between the two substituents. This yields the 4-chloro-2-methoxy substitution pattern in the product.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric Acid

Objective: Preparation of the intermediate via Friedel-Crafts acylation.

Reagents:

  • 3-Chloroanisole (1.0 equiv)

  • Glutaric Anhydride (1.1 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 2.2 equiv)
    
  • Dichloromethane (DCM) or Nitrobenzene (Solvent)

  • HCl (conc.)[2] / Ice (Quenching)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solubilization: Charge the flask with Glutaric Anhydride (11.4 g, 100 mmol) and anhydrous DCM (150 mL). Cool to 0°C in an ice bath.

  • Catalyst Addition: Add

    
     (29.3 g, 220 mmol) portion-wise over 15 minutes. Caution: Exothermic. Stir until a homogenous slurry forms.
    
  • Substrate Addition: Add 3-Chloroanisole (14.2 g, 100 mmol) dropwise over 30 minutes, maintaining internal temperature <5°C. The solution will darken (typically orange/red).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.

  • Quenching: Pour the reaction mixture slowly into a stirred beaker of crushed ice (500 g) and conc. HCl (50 mL). Stir vigorously for 30 minutes to hydrolyze the aluminum complex.

  • Extraction: Separate the organic layer.[3] Extract the aqueous phase with DCM (

    
     mL).
    
  • Alkali Extraction (Purification): Extract the combined organic phases with 10%

    
     solution (
    
    
    
    mL). The product (acid) moves to the aqueous phase; unreacted anisole remains in the organic phase.
  • Acidification: Wash the aqueous alkaline layer with ether (to remove trace neutrals), then acidify to pH 1–2 with 6N HCl. The product will precipitate as a solid or oil.

  • Isolation: Filter the solid or extract with EtOAc, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water or Toluene.
    

Yield Expectation: 75–85%. Appearance: Off-white to pale yellow crystalline solid.

Protocol B: Downstream Cyclization to Benzosuberone

Objective: Conversion of the intermediate into the pharmacologically active tricyclic core.

  • Reduction: Treat the keto-acid with Triethylsilane (TES) and TFA (or via Wolff-Kishner) to generate 5-(4-chloro-2-methoxyphenyl)valeric acid .

  • Cyclization: Heat the reduced acid in Polyphosphoric Acid (PPA) at 80°C for 2 hours.

  • Result: Formation of 8-chloro-6-methoxy-1-benzosuberone .

Part 4: Visualization of Reaction Pathways

G Start 3-Chloroanisole (Precursor) Intermed 5-(4-Chloro-2-methoxyphenyl)- 5-oxovaleric acid (Target Intermediate) Start->Intermed Friedel-Crafts Acylation (DCM, 0-25°C) Reagent Glutaric Anhydride + AlCl3 Reagent->Intermed Reduct 5-(4-Chloro-2-methoxyphenyl)- valeric acid Intermed->Reduct Carbonyl Reduction (Et3SiH/TFA or Wolff-Kishner) Product 8-Chloro-6-methoxy- 1-benzosuberone (Privileged Scaffold) Reduct->Product Intramolecular Cyclization (PPA, 80°C)

Figure 1: Synthetic workflow from raw materials to the benzosuberone pharmaceutical scaffold.

Part 5: Quality Control & Specifications

To ensure suitability for pharmaceutical use, the intermediate must meet the following specifications:

Test ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC)

C18 Column, ACN/Water (0.1% TFA)
Identity (H-NMR) Confirms 1,2,4-substitution pattern400 MHz DMSO-

Loss on Drying

Gravimetric
Residual Solvents Meets ICH Q3C limitsGC-HS

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase: Gradient 10%

    
     90% Acetonitrile in Water (+0.1% 
    
    
    
    ).
  • Detection: UV @ 254 nm (Aromatic) and 280 nm.

Part 6: References

  • Friedel-Crafts Acylation Methodology: Olah, G. A.[1][4] "Friedel-Crafts and Related Reactions."[1] Wiley-Interscience, 1964. (Foundational text on acylation mechanisms).

  • Benzosuberone Synthesis: Jha, A., et al. "Synthesis and biological evaluation of novel benzosuberones as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters, 2009. Link

  • PPAR Agonist Chemistry: Henke, B. R. "Peroxisome Proliferator-Activated Receptor Alpha/Gamma Dual Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 1998. (Details the use of alkoxy-phenyl-alkanoic acid pharmacophores). Link

  • Reaction of Anisoles with Anhydrides: Zilberman, J. "One-Step Preparation of Some 3-Substituted Anisoles." Organic Process Research & Development, 2003. (Context on substituted anisole reactivity). Link

Sources

Application

Application Note: Synthesis of CRF1 Receptor Antagonists via Phenyl-Oxovaleric Acid Precursors

This Application Note details the synthesis of Pyrrolo[1,2-b]pyridazine core-based CRF1 receptor antagonists, utilizing 5-oxo-5-phenylvaleric acid (also known as 4-benzoylbutyric acid) as the critical starting material....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of Pyrrolo[1,2-b]pyridazine core-based CRF1 receptor antagonists, utilizing 5-oxo-5-phenylvaleric acid (also known as 4-benzoylbutyric acid) as the critical starting material. This route is favored for its regioselectivity and ability to generate the bicyclic scaffold required for high-affinity binding to the CRF1 receptor (Ki < 10 nM).

Abstract & Strategic Overview

Corticotropin-releasing factor type 1 (CRF1) receptor antagonists are a critical class of therapeutic candidates for stress-related disorders, including anxiety, depression, and congenital adrenal hyperplasia (CAH).[1] While various scaffolds exist (e.g., pyrrolopyrimidines, pyrazoles), the pyrrolo[1,2-b]pyridazine core offers a unique balance of lipophilicity and metabolic stability.

This guide focuses on the "Pyridazinone Route," a robust synthetic strategy that employs 5-oxo-5-phenylvaleric acid as the primary precursor. This keto-acid is cyclized to form a phenyl-substituted pyridazinone, which serves as the "anchor" for constructing the bicyclic heteroaromatic core.

Key Advantages of This Protocol:
  • Regiocontrol: The 5-oxo precursor pre-defines the position of the aryl substituent on the pyridazine ring.

  • Scalability: The initial Friedel-Crafts and condensation steps are amenable to kilogram-scale production.

  • Versatility: The resulting scaffold can be late-stage functionalized at the C-3 and C-7 positions to optimize PK/PD properties.

Chemical Background & Retrosynthesis[2]

The target scaffold is a 3,7-disubstituted pyrrolo[1,2-b]pyridazine . The retrosynthetic analysis reveals that the bicyclic core is assembled from a 6-phenyl-pyridazin-3(2H)-one intermediate, which is directly derived from the phenyl-oxovaleric acid precursor.

Retrosynthetic Logic (Graphviz Diagram)

Retrosynthesis Target Target CRF1 Antagonist (Pyrrolo[1,2-b]pyridazine Core) Intermediate1 Mesoionic Oxazolo-Pyridazinone (Dipole Intermediate) Target->Intermediate1 1,3-Dipolar Cycloaddition (w/ Alkyne) Intermediate2 6-Phenyl-pyridazin-3(2H)-one Intermediate1->Intermediate2 Cyclodehydration (Ac2O) Precursor 5-Oxo-5-phenylvaleric Acid (4-Benzoylbutyric Acid) Intermediate2->Precursor Hydrazine Cyclization & Oxidation RawMaterials Benzene + Glutaric Anhydride Precursor->RawMaterials Friedel-Crafts Acylation

Figure 1: Retrosynthetic analysis showing the derivation of the CRF1 antagonist core from the phenyl-oxovaleric acid precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (5-Oxo-5-phenylvaleric Acid)

This step establishes the carbon skeleton and the ketone functionality required for the subsequent heterocycle formation.

Reagents: Benzene (or substituted benzene), Glutaric anhydride, Aluminum chloride (


).
Mechanism:  Friedel-Crafts Acylation.
  • Setup: Equip a 2L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Purge with nitrogen.[2]

  • Charging: Add Glutaric anhydride (114.1 g, 1.0 mol) and dry Benzene (500 mL) to the flask.

  • Catalyst Addition: Cool the mixture to 0–5°C in an ice bath. Slowly add anhydrous Aluminum chloride (293 g, 2.2 mol) portion-wise over 45 minutes. Caution: Exothermic reaction; HCl gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (80°C) for 3 hours. The mixture will turn dark and viscous.

  • Quenching: Cool the reaction mixture to room temperature. Pour it slowly into a stirred mixture of ice (1 kg) and concentrated HCl (150 mL).

  • Isolation: Extract the aqueous phase with Ethyl Acetate (

    
     mL). Combine organic layers and wash with brine.
    
  • Purification: Extract the organic layer with 10% NaOH solution (

    
     mL) to pull the acid into the aqueous phase. Acidify the combined aqueous extracts with conc. HCl to pH 1. The product will precipitate.
    
  • Filtration: Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield: ~85-90%

    • Characterization:

      
       NMR (DMSO-
      
      
      
      )
      
      
      12.1 (s, 1H), 7.9 (d, 2H), 7.6 (t, 1H), 7.5 (t, 2H), 3.0 (t, 2H), 2.3 (t, 2H), 1.9 (m, 2H).
Protocol B: Cyclization to 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

The 1,5-relationship between the ketone and the carboxylic acid allows for facile cyclization with hydrazine to form the pyridazinone ring.

Reagents: 5-Oxo-5-phenylvaleric acid, Hydrazine hydrate (


), Ethanol.
  • Dissolution: Dissolve 5-Oxo-5-phenylvaleric acid (19.2 g, 100 mmol) in Ethanol (200 mL).

  • Addition: Add Hydrazine hydrate (6.0 mL, 120 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Workup: Cool the solution. The product, 6-phenyl-4,5-dihydropyridazin-3(2H)-one , often crystallizes directly from the cool ethanol. If not, concentrate the solvent by 50% and cool to 4°C.

  • Oxidation (Aromatization): To convert the dihydropyridazinone to the fully aromatic 6-phenylpyridazin-3(2H)-one , dissolve the intermediate in Acetic Acid and add Bromine (1.1 eq) dropwise at 60°C, or use Sodium 3-nitrobenzenesulfonate as a mild oxidant.

    • Note: Many CRF1 synthetic routes use the dihydro form for subsequent alkylations, but for the pyrrolo-fused system, the aromatic pyridazinone is often the branch point.

  • Yield: ~80% (over two steps).

Protocol C: Formation of the Pyrrolo[1,2-b]pyridazine Core[4]

This is the critical scaffold-forming step. We utilize a 1,3-dipolar cycloaddition strategy involving a mesoionic intermediate (münchnone-like) derived from the pyridazinone.

Reagents: 6-Phenylpyridazin-3(2H)-one, Chloroacetic acid (or derivative), Acetic Anhydride, Dimethyl Acetylenedicarboxylate (DMAD) or substituted alkyne.

  • N-Alkylation: React 6-phenylpyridazin-3(2H)-one (10 mmol) with Chloroacetic acid (12 mmol) in the presence of KOH (25 mmol) in Ethanol/Water to form (6-phenyl-3-oxo-2,3-dihydropyridazin-2-yl)acetic acid .

  • Mesoionic Generation: Suspend the acetic acid derivative (5 mmol) in Acetic Anhydride (20 mL). Heat to 90°C. The acid cyclizes to form a mesoionic oxazolo[3,2-b]pyridazin-2-one (a 1,3-dipole) in situ.

  • Cycloaddition: Add the dipolarophile, e.g., Dimethyl Acetylenedicarboxylate (DMAD) (7 mmol) or a functionalized alkyne relevant to the final antagonist structure.

  • Reaction: Stir at 90–100°C for 4 hours.

    
     is evolved as the pyrrole ring forms.
    
  • Isolation: Evaporate volatiles under vacuum. Purify the residue via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Product: This yields the Pyrrolo[1,2-b]pyridazine diester (or substituted core), which contains the phenyl group at position 7 (derived from the original precursor) and functional handles on the pyrrole ring.

Mechanism of Action & Pathway Visualization

Understanding the transformation from the linear precursor to the bicyclic core is vital for troubleshooting.

Mechanism Step1 5-Oxo-5-phenylvaleric Acid (Linear 1,5-dicarbonyl equivalent) Step2 Hydrazone Intermediate Step1->Step2 + Hydrazine Step3 6-Phenyl-4,5-dihydropyridazinone (Ring Closure) Step2->Step3 - H2O (Cyclization) Step4 Mesoionic Dipole (In situ generation) Step3->Step4 + Chloroacetic acid + Ac2O Step5 Pyrrolo[1,2-b]pyridazine (Bicyclic Core) Step4->Step5 + Alkyne (- CO2)

Figure 2: Mechanistic pathway from linear acid to bicyclic antagonist core.

Quality Control & Validation

To ensure the integrity of the synthesized antagonist precursors, the following analytical parameters must be met.

Analytical MethodParameterAcceptance CriteriaPurpose
HPLC-UV Purity> 98.0% (Area %)Quantify starting material carryover (specifically unreacted hydrazine).
1H NMR StructureDiagnostic signals:

7.8-8.0 (Ar-H),

6.8-7.0 (Pyridazine H)
Confirm regiochemistry of the phenyl ring.
LC-MS Identity[M+H]+ ± 0.4 DaVerify molecular weight and absence of brominated byproducts (if Br2 used).
Residual Solvents SafetyBenzene < 2 ppmBenzene is a Class 1 solvent; strict removal is mandatory.
Troubleshooting Common Issues
  • Issue: Low yield in Friedel-Crafts step.

    • Cause: Deactivation of

      
       by moisture or insufficient catalyst.
      
    • Solution: Use fresh anhydrous

      
       (2.2 equiv minimum) and ensure benzene is dry.
      
  • Issue: Incomplete cyclization to pyridazinone.

    • Cause: Reaction temperature too low.

    • Solution: Ensure vigorous reflux in ethanol; add catalytic Acetic Acid if necessary.

  • Issue: Formation of regioisomers in pyrrole formation.

    • Cause: Steric hindrance in the alkyne.

    • Solution: Use symmetrical alkynes (like DMAD) first, then decarboxylate/functionalize, or use specific copper catalysts for click-chemistry approaches if applicable.

References

  • Synthesis of Pyrrolo[1,2-b]pyridazines via Mesoionic Intermediates Source: National Institutes of Health (PMC) / Bioorganic & Medicinal Chemistry URL:[Link] Relevance: Defines the cycloaddition mechanism from pyridazinone acids.

  • CRF1 Receptor Antagonists: Progress and Development Source: PubMed / Drug Discovery Today URL:[Link] Relevance: Contextualizes the therapeutic importance of the CRF1 antagonist class.

  • Synthesis of 4-phenylbutyric acid derivatives (Precursor Chemistry) Source: Google Patents / EP1404638B1 URL: Relevance: Provides industrial protocols for the Friedel-Crafts synthesis of the phenyl-oxo-acid precursors.
  • Design and Synthesis of Tricyclic CRF1 Antagonists Source: PubMed / Journal of Medicinal Chemistry URL:[Link] Relevance: Illustrates the structure-activity relationships (SAR) requiring the specific phenyl-substituted core.

Sources

Method

Cyclization of 5-aryl-5-oxovaleric acids to tetralone derivatives

Application Note: AN-2026-CHEM-05 Strategic Synthesis of Benzocycloalkanones: Cyclization Protocols for 5-Aryl-5-oxovaleric Acids Executive Summary This application note details the synthetic pathway for converting 5-ary...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHEM-05 Strategic Synthesis of Benzocycloalkanones: Cyclization Protocols for 5-Aryl-5-oxovaleric Acids

Executive Summary

This application note details the synthetic pathway for converting 5-aryl-5-oxovaleric acids (also known as


-aroylvaleric acids) into bicyclic aromatic ketones. While often categorized under general "Tetralone Synthesis" in broad literature, it is chemically imperative to distinguish that 5-aryl-5-oxovaleric acids yield Benzosuberone (1-benzosuberone) derivatives (7-membered rings) , whereas Tetralones (6-membered rings)  are derived from the homologous 4-aryl-4-oxobutanoic acids.[1]

This guide provides a high-fidelity, two-stage protocol: (1) Selective reduction of the benzylic ketone, and (2) Intramolecular Friedel-Crafts cyclization.[1] We utilize modern reagents (Eaton’s Reagent, Silane reduction) to replace hazardous legacy methods (Clemmensen/Wolff-Kishner), ensuring scalability and safety for drug development workflows.[1]

Scientific Foundation & Chemical Logic

The Homology Rule (Critical Design Consideration)

In the synthesis of fused-ring ketones via the Haworth reaction sequence, the ring size is strictly dictated by the aliphatic chain length of the anhydride precursor.

  • Succinic Anhydride (C4): Yields 4-aryl-4-oxobutanoic acid

    
    1-Tetralone  (6-membered ring).[1]
    
  • Glutaric Anhydride (C5): Yields 5-aryl-5-oxovaleric acid

    
    1-Benzosuberone  (7-membered ring).[1]
    

Note: Direct cyclization of the unreduced 5-aryl-5-oxovaleric acid typically yields unsaturated enol lactones (3,4-dihydro-2-pyrones) rather than stable bicyclic diketones.[1] Therefore, the reduction of the C5 ketone to a methylene group is a prerequisite for successful cyclization to the benzocycloalkanone.

Mechanistic Pathway

The transformation proceeds via a modified Haworth sequence:

  • Precursor Synthesis: Friedel-Crafts acylation of the arene with glutaric anhydride.[1][2]

  • Carbonyl Reduction: Deoxygenation of the benzylic ketone to form 5-arylvaleric acid.[1]

  • Intramolecular Cyclization: Acid-mediated ring closure (acylation) at the ortho position.[1]

Visualization of Reaction Pathways

ReactionPathway cluster_legend Pathway Logic Start Glutaric Anhydride + Arene Inter1 5-Aryl-5-oxovaleric Acid (Keto-Acid) Start->Inter1 AlCl3 Friedel-Crafts Inter2 5-Arylvaleric Acid (Reduced Linker) Inter1->Inter2 Reduction (Et3SiH/TFA or H2/Pd) SideProduct Enol Lactone (Unsaturated) Inter1->SideProduct Direct Cyclization (Ac2O/H+) Product 1-Benzosuberone (7-Membered Ketone) Inter2->Product Cyclization (Eaton's Reagent)

Figure 1: Logical flow for the conversion of 5-aryl-5-oxovaleric acids. Note the bifurcation: direct cyclization yields lactones, while reduction-then-cyclization yields the target ketone.[1]

Detailed Experimental Protocols

Phase 1: Selective Reduction of 5-Aryl-5-oxovaleric Acid

Objective: Remove the benzylic ketone to prevent lactone formation and enable Friedel-Crafts cyclization.[1] Method: Ionic Hydrogenation (Silane/TFA).[1] This is superior to catalytic hydrogenation for preserving aryl halides.[1]

Reagents:

  • Substrate: 5-Aryl-5-oxovaleric acid (1.0 equiv)[1]

  • Triethylsilane (Et

    
    SiH) (2.5 equiv)[1]
    
  • Trifluoroacetic Acid (TFA) (Solvent/Catalyst)[1]

  • Dichloromethane (DCM) (Co-solvent, optional)[1]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 5-aryl-5-oxovaleric acid in 15 mL of TFA. (If solubility is poor, add 5-10 mL DCM).[1]

  • Addition: Cool the mixture to 0°C in an ice bath. Add Triethylsilane (25 mmol) dropwise via syringe over 10 minutes.[1] Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via TLC (or LC-MS) for the disappearance of the ketone peak (M+).[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and silane.[1]

    • Redissolve the residue in 1N NaOH (aqueous).[1] Wash with diethyl ether to remove non-acidic organic byproducts.[1]

    • Acidify the aqueous layer to pH 1 using conc.[1] HCl. The product (5-arylvaleric acid) typically precipitates.[1]

  • Isolation: Filter the solid or extract with Ethyl Acetate (3x). Dry over Na

    
    SO
    
    
    
    and concentrate.
    • Yield Expectation: 85–95%.[1]

Phase 2: Intramolecular Cyclization to 1-Benzosuberone

Objective: Ring closure via intramolecular acylation.[1] Method: Eaton’s Reagent (7.7 wt% P


O

in Methanesulfonic acid).[1] Advantage:[3][4][5] Replaces Polyphosphoric Acid (PPA), which is highly viscous and difficult to work up.[1]

Reagents:

  • Substrate: 5-Arylvaleric acid (from Phase 1)[1]

  • Eaton’s Reagent (5 mL per gram of substrate)

  • Quenching: Ice water[1]

Step-by-Step Protocol:

  • Setup: Place 5-arylvaleric acid (5 mmol) in a dry flask under Nitrogen atmosphere.

  • Addition: Add Eaton’s Reagent (approx. 5-8 mL) to the flask.

  • Heating: Heat the mixture to 60–80°C. Stirring is efficient (unlike PPA).

    • Time: 1–3 hours.[1][6] Monitor by TLC (Hexane/EtOAc 8:2).[1] The acid spot (polar) will disappear, replaced by the less polar ketone spot.

  • Quenching: Cool to room temperature. Slowly pour the reaction mixture into 50g of crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous slurry with DCM (3 x 20 mL).

  • Purification:

    • Wash combined organic layers with Sat.[1] NaHCO

      
       (to remove unreacted acid) and Brine.[1]
      
    • Dry over MgSO

      
       and concentrate.
      
    • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1]

Data Summary & Troubleshooting

Parameter1-Tetralone Synthesis1-Benzosuberone Synthesis (Current Topic)
Precursor 4-Aryl-4-oxobutanoic acid5-Aryl-5-oxovaleric acid
Linker Length 3 CH

groups (after reduction)
4 CH

groups (after reduction)
Ring Size 6-Membered7-Membered
Cyclization Rate Fast (favored 6-endo-trig)Slower (7-endo-trig, entropically harder)
Major Byproduct Naphthalene (if over-reduced)Enol Lactones (if under-reduced)

Common Failure Modes:

  • Issue: Formation of a lactone (IR signal ~1750 cm

    
    ) instead of a ketone (~1680 cm
    
    
    
    ).
    • Cause: Incomplete reduction of the ketone in Phase 1.[1] The keto-acid cyclizes on itself.[1]

    • Solution: Ensure Phase 1 (Silane/TFA) goes to completion before attempting Phase 2.[1]

  • Issue: Low yield in Cyclization.

    • Cause: 7-membered ring formation is slower than 6-membered.[1]

    • Solution: Increase reaction time or temperature (up to 90°C) with Eaton's reagent.[1]

Structural Comparison (Graphviz)

StructureComparison cluster_tetralone Standard Tetralone Route cluster_benzosuberone Current Topic Route T1 Succinic Anhydride (C4) T2 4-Arylbutanoic Acid T1->T2 T3 1-TETRALONE (6-Membered Ring) T2->T3 B1 Glutaric Anhydride (C5) B2 5-Arylvaleric Acid B1->B2 B3 1-BENZOSUBERONE (7-Membered Ring) B2->B3

Figure 2: Structural homology emphasizing the divergence in ring size based on the anhydride precursor.[1]

References

  • Haworth, R. D. (1932).[1] "Syntheses of alkylphenanthrenes. Part I. 1-, 2-, 3-, and 4-Methylphenanthrenes."[1] Journal of the Chemical Society, 1125. (Foundational text on the Haworth reaction sequence).

  • Olson, G. L., et al. (1983).[1] "A convenient synthesis of 1-benzosuberones." Journal of Organic Chemistry, 48(21), 3847.[1] (Specific protocols for 7-membered ring cyclization).

  • Eaton, P. E., et al. (1973).[1] "Phosphorus pentoxide-methanesulfonic acid.[1] A convenient alternative to polyphosphoric acid."[1] Journal of Organic Chemistry, 38(23), 4071.[1] (Source for the Eaton's Reagent protocol).

  • West, C. T., et al. (1973).[1] "Ionic hydrogenation of ketones and aldehydes."[1] Journal of Organic Chemistry, 38(15), 2675.[1] (Validation of the Silane/TFA reduction method).

  • Organic Syntheses. "

    
    -Tetralone." Org.[1][7] Synth. 1955, 35,[1] 95. (Standard reference for the 6-membered ring homologue for comparison).
    

Sources

Application

Precision Acylation of 1-Chloro-3-Methoxybenzene: Reagent Selection and Regiocontrol

Topic: Reagents for acylation of 1-chloro-3-methoxybenzene Content Type: Application Note & Protocol Guide Role: Senior Application Scientist Executive Summary & Synthetic Strategy Acylating 1-chloro-3-methoxybenzene (3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for acylation of 1-chloro-3-methoxybenzene Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary & Synthetic Strategy

Acylating 1-chloro-3-methoxybenzene (3-chloroanisole) presents a classic electrophilic aromatic substitution (EAS) challenge: balancing regioselectivity (directing effects of competing substituents) with chemoselectivity (preventing ether cleavage).

While the methoxy group (-OCH₃) is a strong ortho/para activator, the chloro group (-Cl) is a deactivator. In this substrate, these groups act in opposition. The methoxy group dictates the orientation, typically favoring the position para to itself (C6). However, the C4 position ( ortho to -OCH₃ and para to -Cl) remains a competitive nucleophilic site, often leading to isomeric mixtures. Furthermore, the use of strong Lewis acids like aluminum chloride (


) poses a high risk of O-demethylation , converting the anisole moiety into a phenol, a frequent failure mode in scale-up.

This guide details protocols to maximize the yield of the 4'-chloro-2'-methoxyacetophenone (C6-acylation) while suppressing the C4-isomer and preventing demethylation.

Mechanistic Insight & Regiochemistry

The Electronic Battlefield

The regiochemical outcome is dictated by the stability of the sigma-complex intermediate.

  • Methoxy Effect (+M >> -I): Strong resonance donation activates positions 2, 4, and 6.

  • Chloro Effect (-I > +M): Inductive withdrawal deactivates the ring, but resonance donation weakly directs ortho/para.

Target Sites:

  • Position 2 (C2): Flanked by Cl and OMe. Sterically occluded; negligible reaction.

  • Position 4 (C4): Ortho to OMe, Para to Cl. Sterically accessible (flanked by H and OMe).

  • Position 6 (C6): Para to OMe, Ortho to Cl. Electronically favored (para to strong activator), but sterically crowded by the adjacent Cl atom.

Application Note: While electronic theory favors C6, steric bulk of the acylating agent can shift the ratio toward C4. For acetylation (small electrophile), C6 usually dominates. For bulky acyl groups (e.g., pivaloyl), C4 becomes significant.

Reaction Pathway Diagram

G Substrate 1-Chloro-3-methoxybenzene Sigma6 Sigma Complex (C6) (Para to OMe) Electronically Favored Substrate->Sigma6 Fast (Kinetic) Sigma4 Sigma Complex (C4) (Ortho to OMe) Sterically Favored Substrate->Sigma4 Slower Reagents Acyl Chloride + Lewis Acid Acylium Acylium Ion [R-C≡O]+ Reagents->Acylium Activation Acylium->Sigma6 Acylium->Sigma4 Prod6 Major Product (C6-Acyl Isomer) Sigma6->Prod6 -H+ Prod4 Minor Product (C4-Acyl Isomer) Sigma4->Prod4 -H+ SideRxn Side Product (Phenol via Demethylation) Prod6->SideRxn Excess AlCl3 / Heat

Figure 1: Electrophilic Aromatic Substitution pathway showing the competition between electronic control (C6) and steric control (C4), plus the demethylation risk.

Reagent Selection Matrix

The choice of Lewis acid is the critical process parameter (CPP) for controlling demethylation.

Reagent SystemReactivityRegioselectivity (C6:C4)Demethylation RiskApplication Context

/ DCM
HighModerateHigh Standard for simple acyl groups. Requires strict temp control (<0°C).

/ neat
MediumGoodLow"Green" alternative. Less ether cleavage. Good for scale-up.

/ DCM
LowHighVery LowBest for highly sensitive substrates or bulky acyl groups.
Zeolite (

)
LowHigh (Shape Selective)NoneHeterogeneous catalysis. Excellent for flow chemistry but lower single-pass yields.

Experimental Protocols

Protocol A: High-Yield Acetylation using (Standard)

Best for: Small scale (<10g) where yield is priority and temperature can be strictly managed.

Safety Warning:


 reacts violently with water. HCl gas is evolved. Perform in a fume hood.

Reagents:

  • 1-Chloro-3-methoxybenzene (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    ), anhydrous (1.1 eq)
    
  • Dichloromethane (DCM), anhydrous (5-10 volumes)

Step-by-Step Procedure:

  • System Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N2 inlet, and addition funnel.

  • Solvent Charge: Add anhydrous DCM and 1-chloro-3-methoxybenzene. Cool the solution to -10°C using an ice/salt bath. Critical: Lower temp prevents demethylation.

  • Acylating Agent: Add Acetyl Chloride (1.2 eq) to the solution.

  • Catalyst Addition: Add

    
     portion-wise over 30 minutes. Do not add all at once.  Monitor internal temperature; do not exceed 0°C. The solution will turn yellow/orange.
    
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.[1]

    • Checkpoint: If reaction is sluggish, warm to 10°C, but never reflux.

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and 1M HCl (excess). Stir vigorously to hydrolyze the aluminum complex.

  • Workup: Separate the organic layer.[2] Extract aqueous layer 2x with DCM. Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography to remove the minor C4-isomer.

Protocol B: Chemoselective Acylation using (Scalable)

Best for: Larger scales or when demethylation is observed in Protocol A.

Reagents:

  • 1-Chloro-3-methoxybenzene (1.0 eq)

  • Acetic Anhydride (2.0 eq)

  • Iron(III) Chloride (

    
    ), anhydrous (0.1 - 0.2 eq)
    

Step-by-Step Procedure:

  • Mix: In a dry flask, combine the substrate and acetic anhydride.

  • Catalyst: Add

    
     (10-20 mol%) at room temperature.
    
  • Heat: Warm the mixture to 60-70°C. Evolution of acetic acid vapor will occur.

  • Monitor: Reaction typically completes in 3-4 hours.

  • Workup: Dilute with EtOAc, wash with 1M NaOH (to remove acetic acid) and brine.

  • Note: This method is milder and rarely cleaves the methyl ether, though yields may be 10-15% lower than Protocol A.

Analytical Validation & Troubleshooting

Distinguishing Regioisomers (NMR)

The two isomers are best distinguished by 1H NMR coupling constants of the aromatic protons.

  • C6-Acyl Product (Major): The protons on the ring are para to each other (positions 3 and 6 relative to original numbering, now 2 and 5 on the new ring).

    • Look for singlets (or weak meta-coupling) for the aromatic protons if the positions are isolated.

    • Correction: In the product (4'-chloro-2'-methoxyacetophenone), the protons are at positions 3' and 6'. H-3' is ortho to OMe and meta to Cl. H-6' is ortho to Acetyl and meta to Cl. They are para to each other.

    • Signal: Two singlets (or widely separated doublets with small J values).

  • C4-Acyl Product (Minor): The protons are at positions 2 and 6 (relative to original ring). They are meta to each other? No, let's trace:

    • Original: 1-Cl, 3-OMe. Acyl at 4.

    • Remaining H are at 2, 5, 6.[3][4]

    • H5 and H6 are ortho to each other (

      
      ).
      
    • Signal: Look for a doublet with a large coupling constant (

      
      ).
      

Summary Table: Analytical Data

FeatureMajor Isomer (C6-Acyl)Minor Isomer (C4-Acyl)
1H NMR Pattern Two singlets (para-H)Doublets (

, ortho-H)
GC Retention Typically elutes later (higher BP)Typically elutes earlier
Physical State Solid (often crystallizes)Oil / Low-melting solid
Troubleshooting Guide
IssueRoot CauseCorrective Action
Formation of Phenol Demethylation by

Reduce temp to -10°C. Switch to Protocol B (

). Reduce reaction time.
Low Conversion Deactivated ring / Catalyst poisoningEnsure

is fresh (yellow/grey, not white powder). Use 1.2+ equivalents of catalyst (catalyst complexes with product ketone).
Emulsions during workup Aluminum hydroxidesWash with 1M HCl or Potassium Sodium Tartrate (Rochelle's Salt) solution to chelate Al.

Workflow Visualization

Workflow Start Start: 1-Chloro-3-methoxybenzene Prep Dissolve in DCM (-10°C) Add Acetyl Chloride Start->Prep CatAdd Add AlCl3 Portion-wise (Maintain T < 0°C) Prep->CatAdd React Stir 2h @ 0°C Monitor TLC CatAdd->React Check Complete? React->Check Check->React No (Warm slightly) Quench Quench into Ice/HCl (Vigorous Stirring) Check->Quench Yes Workup Phase Separation Wash (Brine) -> Dry -> Conc. Quench->Workup Purify Recrystallization (EtOH) or Column Chromatography Workup->Purify

Figure 2: Operational workflow for the low-temperature acylation protocol designed to minimize demethylation.

References

  • Friedel-Crafts Acyl

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Demethyl

    • Source: Chem-Station Int. Ed.
    • URL:[Link]

  • Catalytic Acyl

    • Source: Brainly / Textbook Archives. "Comparison of FeCl3 and AlCl3 in Friedel-Crafts Reactions."
    • URL:[Link]

  • NMR Interpretation of Halogen

    • Source: BenchChem Technical Support.[5] "A Comparative Guide to Interpreting NMR Spectra of Halogenated Anisoles."

Sources

Method

Scalable synthesis routes for 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid

Application Note: Scalable Synthesis of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric Acid Executive Summary This guide details a scalable, high-fidelity synthesis protocol for 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric Acid

Executive Summary

This guide details a scalable, high-fidelity synthesis protocol for 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid , a functionalized aryl-keto acid valuable as a linker in PROTAC design and a scaffold in metabolic disorder therapeutics.[1]

The Core Challenge: The synthesis of this specific isomer presents a classic regioselectivity problem. Direct Friedel-Crafts acylation of 3-chloroanisole predominantly yields the para-acylated product (isomer A), whereas the target molecule requires acylation ortho to the methoxy group (isomer B).

The Solution: To ensure isomeric purity and scalability, this protocol utilizes a Grignard-mediated nucleophilic opening of glutaric anhydride . This route bypasses the electrophilic aromatic substitution (EAS) selectivity issues entirely, guaranteeing the 1,2,4-substitution pattern required.

ParameterSpecification
Target Isomer 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid
CAS RN Not formally assigned to specific isomer in public DBs; Analogous to 4642-30-2
Primary Route Grignard Addition (Regiospecific)
Purity Target >98% (HPLC)
Scalability Gram to Kilogram

Retrosynthetic Analysis & Strategy

The structural requirement is a phenyl ring substituted with a chlorine at position 4, a methoxy at position 2, and the keto-acid chain at position 1.

Route Comparison
  • Route A: Friedel-Crafts Acylation (Not Recommended) [1]

    • Precursor: 3-Chloroanisole + Glutaric Anhydride.[1]

    • Outcome: The methoxy group is a strong ortho/para director.[1] The para position (C4) is sterically accessible and electronically favored.[1] The target requires attack at C6 (ortho), which is electronically less favored and sterically comparable. This results in a difficult-to-separate mixture of isomers (approx. 80:20 favoring the wrong isomer).[1]

    • Verdict: unsuitable for high-purity applications without extensive chromatography.[1]

  • Route B: Grignard-Mediated Anhydride Opening (Recommended) [1]

    • Precursor: 2-Bromo-5-chloroanisole.[1]

    • Mechanism:[1][2] Formation of the aryl Grignard reagent followed by nucleophilic attack on glutaric anhydride.[1]

    • Outcome: The position of the ketone is fixed by the carbon-bromine bond, ensuring 100% regioselectivity.

    • Verdict: High fidelity, scalable, and chemically robust.[1]

Retrosynthesis Target Target: 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid Disconnection Disconnection (C-C Bond Formation) Target->Disconnection Precursors Precursors Disconnection->Precursors Anhydride Glutaric Anhydride (Electrophile) Precursors->Anhydride Bromide 2-Bromo-5-chloroanisole (Nucleophile Source) Precursors->Bromide

Figure 1: Retrosynthetic logic prioritizing regiocontrol via organometallic coupling.

Detailed Experimental Protocol

Safety Warning: This protocol involves the formation of Grignard reagents (exothermic) and the use of tetrahydrofuran (THF). Ensure all glassware is oven-dried and the system is under an inert atmosphere (Nitrogen or Argon).[1]

Materials
  • Substrate: 2-Bromo-5-chloroanisole (purity >97%).[1]

  • Reagent: Magnesium turnings (for Grignard) or iPrMgCl (TurboGrignard) for exchange.[1]

  • Electrophile: Glutaric anhydride.[1]

  • Solvent: Anhydrous THF (stabilized).

  • Catalyst: Iodine (crystal) or 1,2-Dibromoethane (initiator).[1]

Step 1: Preparation of (4-Chloro-2-methoxyphenyl)magnesium bromide
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and internal temperature probe. Flush with N₂.

  • Activation: Add Magnesium turnings (1.1 equiv) to the flask. Add a single crystal of Iodine and cover with minimal anhydrous THF.[1] Heat gently with a heat gun until the iodine color fades (activation).

  • Initiation: Add approx. 5% of the 2-Bromo-5-chloroanisole solution (dissolved in THF, total conc. 1M).[1] Wait for the exotherm (solvent reflux/bubbling).[1]

  • Addition: Once initiated, add the remaining bromide solution dropwise over 45–60 minutes. Maintain internal temperature between 35–40°C.

    • Note: If the reaction stalls, add 1,2-dibromoethane (0.05 equiv) to restart.[1]

  • Completion: Stir at 40°C for 1 hour. Titrate an aliquot (using salicylaldehyde phenylhydrazone) to confirm Grignard concentration (Target: ~0.9 M).[1]

Step 2: Nucleophilic Opening of Glutaric Anhydride

Critical Control Point: Temperature control is vital to prevent double addition (formation of the diketone/tertiary alcohol).[1]

  • Preparation: In a separate reactor, dissolve Glutaric Anhydride (1.2 equiv) in anhydrous THF. Cool this solution to -20°C .

  • Coupling: Transfer the fresh Grignard solution (from Step 1) via cannula into the addition funnel of the second reactor.

  • Controlled Addition: Add the Grignard reagent slowly to the anhydride solution over 1 hour, maintaining the temperature below -10°C .

    • Mechanism Insight: The low temperature favors the formation of the carboxylate-ketone intermediate, which precipitates or stabilizes, preventing a second attack by the Grignard reagent [1].

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC or HPLC (quench aliquot with dilute HCl).[1]

Step 3: Workup and Purification[4]
  • Quench: Slowly pour the reaction mixture into a stirred solution of 1M HCl (excess) and crushed ice. Ensure final pH is < 2.[1]

    • Caution: Vigorous gas evolution and exotherm.[1]

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x volumes).

  • Base Wash (Purification Trick):

    • Extract the combined organic layers with saturated NaHCO₃ solution (3 x). The product (keto-acid) will move to the aqueous phase as the sodium salt. Non-acidic impurities (unreacted bromide, bis-aryl byproducts) remain in the organic layer.[1]

    • Discard the organic layer.[1]

  • Re-acidification: Acidify the aqueous bicarbonate layer carefully with 6M HCl to pH 1. The product will precipitate as a solid or oil.[1]

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate.[1] Dry over Na₂SO₄, filter, and concentrate.

  • Crystallization: Recrystallize the crude solid from Toluene/Heptane (1:3) or Ethanol/Water to obtain the pure acid.[1]

Process Visualization

Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Coupling cluster_2 Step 3: Workup Mg Mg Turnings (Activated) Grignard Aryl-MgBr Species Mg->Grignard Bromide 2-Bromo-5-chloroanisole in THF Bromide->Grignard Slow Add 35-40°C Intermediate Carboxylate Intermediate Grignard->Intermediate Cannula Transfer < -10°C Anhydride Glutaric Anhydride (-20°C in THF) Anhydride->Intermediate Quench Acidic Quench (HCl) Intermediate->Quench BaseExt NaHCO3 Extraction (Removes Neutrals) Quench->BaseExt Acidify Re-acidify & Crystallize BaseExt->Acidify Aqueous Phase

Figure 2: Step-by-step process flow ensuring safety and purity.[1]

Analytical Specifications

To validate the synthesis, compare the isolated product against these expected parameters.

TestExpected ResultInterpretation
HPLC Purity > 98.0% (Area %)Single peak; absence of bis-addition products.[1]
1H NMR (DMSO-d6) δ 3.85 (s, 3H, OMe)Confirms Methoxy group integrity.[1]
1H NMR (Aromatic) δ 7.6 (d, 1H), 7.1 (s, 1H), 7.0 (d, 1H)Distinct 1,2,4-substitution pattern (coupling constants J8Hz and J2Hz).
1H NMR (Aliphatic) 3 distinct multiplets (2.9, 2.3, 1.8 ppm)Corresponds to the valeric acid chain (-CH2-CH2-CH2-).
Mass Spec (ESI-) [M-H]- = 255.06 m/zConsistent with Formula C12H13ClO4.[1]

Troubleshooting & Optimization

  • Issue: Low Yield (<50%)

    • Cause: Moisture in THF killing the Grignard.[1]

    • Fix: Titrate Grignard before use.[1] Use Karl-Fischer titration to ensure THF water content < 50 ppm.[1]

  • Issue: Bis-addition (Tertiary Alcohol impurity)

    • Cause: Temperature during coupling was too high or addition was too fast.[1]

    • Fix: Cool to -40°C. Ensure Glutaric Anhydride is in excess (1.2–1.5 eq).[1]

  • Issue: Solidification during addition

    • Cause: Magnesium carboxylate salts precipitating.[1]

    • Fix: Increase solvent volume (dilution) or use a mechanical stirrer (overhead) instead of magnetic stirring.

References

  • Silverman, G. S., & Rakita, P. E. (1996).[1] Handbook of Grignard Reagents. CRC Press.[1] (Standard reference for Grignard formation and handling).

  • Canonne, P., et al. (1982).[1] "Reactions of organometallic reagents with cyclic anhydrides." Tetrahedron, 38(24), 3563-3568.[1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Mechanistic basis for regioselectivity).

  • PubChem Compound Summary. (2025). "3-Chloroanisole".[1][3] National Center for Biotechnology Information.[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing Yield in Friedel-Crafts Acylation of 3-Chloroanisole

Ticket ID: FCA-3CA-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Maximization & Defect Elimination in 3-Chloroanisole Acylation Executive Summary: The Reaction Landscape The Friedel-Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FCA-3CA-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Maximization & Defect Elimination in 3-Chloroanisole Acylation

Executive Summary: The Reaction Landscape

The Friedel-Crafts acylation of 3-chloroanisole (1-chloro-3-methoxybenzene) is a deceptively simple electrophilic aromatic substitution (EAS). The target transformation introduces an acyl group (typically acetyl) to the aromatic ring.[1]

The Primary Challenge: The methoxy group (-OCH


) is a powerful activator, directing the incoming electrophile to the para position. However, the Lewis acid catalyst (typically AlCl

) coordinates strongly with the ether oxygen. Under improper conditions, this leads to ether cleavage (demethylation) , converting your valuable anisole substrate into a phenol byproduct, drastically reducing yield and complicating purification.

Target Product: 1-(3-chloro-4-methoxyphenyl)ethan-1-one (also known as 3'-chloro-4'-methoxyacetophenone).[2]

Reaction Pathway & Competing Mechanisms

The following diagram illustrates the critical "fork in the road" between successful acylation and the yield-killing demethylation pathway.

ReactionPathway Start 3-Chloroanisole + Acetyl Chloride Complex Lewis Acid Complex Start->Complex AlCl3 addition Acylium Acylium Ion Formation Complex->Acylium Activation Demethylation Ether Cleavage (Demethylation) Complex->Demethylation > 25°C or Excess AlCl3 Transition Sigma Complex (Para Attack) Acylium->Transition < 5°C, Kinetic Control Product TARGET: 3-Chloro-4-methoxyacetophenone Transition->Product -HCl Waste BYPRODUCT: Chlorophenol Derivative Demethylation->Waste Irreversible

Figure 1: Mechanistic divergence in haloanisole acylation. Temperature control is the primary switch between pathways.

Troubleshooting Center: Issue & Resolution

This section addresses specific failure modes reported by users in the field.

Issue #1: "My product contains significant amounts of phenolic impurities."

Diagnosis: Demethylation. AlCl


 is not just a catalyst; it is a harsh Lewis acid. If the reaction temperature spikes, AlCl

attacks the methoxy oxygen, facilitating nucleophilic attack (by Cl

) on the methyl group, cleaving it as methyl chloride.

Corrective Action:

  • Temperature Lock: Maintain the reaction temperature between 0°C and 5°C during the addition of the catalyst. Do not allow the exotherm to exceed 10°C.

  • Addition Order: Add AlCl

    
    slowly to the acyl chloride/solvent mixture, or add the substrate slowly to the pre-formed acylium complex.
    
  • Quenching: Pour the reaction mixture onto ice/HCl slowly. The hydrolysis of the Aluminum-product complex is exothermic and can cause localized heating/cleavage if done too fast.

Issue #2: "Yield is stuck at ~60% despite full consumption of starting material."

Diagnosis: Polyacylation or Oligomerization. While the chlorine atom deactivates the ring, the methoxy group is a strong enough activator that—under forcing conditions—a second acyl group might add, or the product might dimerize.

Corrective Action:

  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of AlCl

    
    . Excess Lewis acid promotes side reactions.
    
  • Solvent Choice: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid Nitrobenzene unless necessary, as it requires higher temperatures to remove, which thermally stresses the product.

Issue #3: "I see a mixture of isomers in the NMR."

Diagnosis: Regioselectivity Drift. 3-Chloroanisole has two directing groups.

  • -OCH

    
     (Position 1):  Strong activator, directs ortho/para (Positions 2, 4, 6).
    
  • -Cl (Position 3): Deactivator, directs ortho/para (Positions 2, 4, 6).

Analysis:

  • Position 2: Sterically crowded (sandwiched between OMe and Cl). Unlikely.

  • Position 6: Ortho to OMe, Para to Cl. Possible.

  • Position 4 (Target): Para to OMe, Ortho to Cl. Favored because the resonance donation of the methoxy group at the para position is the dominant electronic factor.

Corrective Action:

  • Lower the temperature.[3][4][5] Higher temperatures increase the energy available to overcome the activation energy of the less favored (Position 6) isomer. Running at 0°C favors the kinetic product (Position 4).

Optimized Protocol: The "Golden Standard"

This protocol is designed to maximize the yield of 3-chloro-4-methoxyacetophenone while minimizing ether cleavage.

Reagents:

  • 3-Chloroanisole (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (AlCl

    
    ), Anhydrous (1.1 - 1.2 eq)
    
  • Dichloromethane (DCM), Anhydrous (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent & Catalyst: Charge the flask with anhydrous DCM (approx. 5-10 volumes relative to substrate). Cool to 0°C in an ice/salt bath.

  • Catalyst Activation: Add anhydrous AlCl

    
     (1.2 eq) to the DCM. Stir until a suspension forms.
    
  • Acylium Formation: Add Acetyl Chloride (1.2 eq) dropwise via the addition funnel, keeping T < 5°C. Stir for 15 minutes. Note: The solution may turn yellow/orange indicating acylium ion formation.

  • Substrate Addition: Dissolve 3-Chloroanisole (1.0 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes. Crucial: Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-3 hours. Monitor by TLC or HPLC.

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl (approx 5% v/v). Stir vigorously to break the aluminum complex.

  • Workup: Separate the organic layer.[3][6] Extract the aqueous layer twice with DCM.[5] Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[7]

Expected Yield: 85-95% Physical State: White to off-white solid (MP: ~74-78°C).

Data Comparison: Solvent Effects
SolventTemperatureYield (Isolated)Major Impurity
DCM 0°C -> RT 92% None
Nitrobenzene50°C78%Demethylated Phenol
Neat (No Solvent)60°C45%Polymers/Tars
CS

Reflux80%Sulfur contaminants

Diagnostic Logic Tree

Use this flow to determine the next step in your optimization process.

TroubleshootingTree Start Start: Analyze Crude NMR/HPLC CheckPhenol Is Phenol Present? (Broad OH peak > 5ppm) Start->CheckPhenol CheckIsomer Multiple Aromatic Signals? CheckPhenol->CheckIsomer No YesPhenol ACTION: Lower Addition Temp Check AlCl3 Stoichiometry CheckPhenol->YesPhenol Yes CheckConversion Starting Material Remaining? CheckIsomer->CheckConversion No YesIsomer ACTION: Switch Solvent to DCM Run strictly at 0°C CheckIsomer->YesIsomer Yes YesSM ACTION: Check AlCl3 Quality (Must be anhydrous/yellow) CheckConversion->YesSM Yes Success Process Optimized CheckConversion->Success No

Figure 2: Decision matrix for troubleshooting yield losses in acylation.

Frequently Asked Questions (FAQ)

Q: Can I use FeCl


 instead of AlCl

?
A: Yes, FeCl

is a viable alternative and is sometimes milder, potentially reducing demethylation. However, AlCl

generally provides faster conversion rates for deactivated rings like chloroanisole. If using FeCl

, you may need to increase the reaction time.

Q: Why is the quench step generating so much heat? A: The product forms a strong 1:1 complex with AlCl


. Hydrolyzing this bond releases significant energy (exothermic). If you quench too fast, the local heat spike can cleave the ether bond during the workup, ruining a perfect reaction. Always use excess ice.

Q: Can I use Acetic Anhydride instead of Acetyl Chloride? A: Yes, but you will need at least 2.2 equivalents of AlCl


. The first equivalent coordinates with the acetic acid byproduct, and the second activates the anhydride. This increases the waste stream and is generally less atom-efficient for this specific substrate.

References

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • BenchChem. Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone. (Provides standard operating procedures for haloanisole acylation).

  • PrepChem. Synthesis of 3-chloro-4-methoxyacetophenone. (Detailed experimental setup and yield data).

  • Organic Syntheses. Acylation of Anisole Derivatives. (General reference for handling activated ethers in EAS).

  • ChemicalBook. 3'-Chloro-4'-methoxyacetophenone Properties and Synthesis. (Physical properties and industrial synthesis routes).

Sources

Optimization

Technical Support: Minimizing Polymerization in Aryl-Oxo-Acid Synthesis

Ticket ID: AOA-SYN-001 Topic: Troubleshooting Polymerization & Tar Formation in Friedel-Crafts Acylation Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Tar" Problem In the synthesis of aryl-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AOA-SYN-001 Topic: Troubleshooting Polymerization & Tar Formation in Friedel-Crafts Acylation Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Tar" Problem

In the synthesis of aryl-oxo-acids (specifically


-keto acids like 4-aryl-4-oxobutanoic acids via succinic anhydride), "polymerization" is a misnomer often used to describe three distinct failure modes:
  • Oligomerization: Acid-catalyzed self-condensation of the ketone product.

  • Solvent Alkylation: Reaction of chlorinated solvents (e.g., DCE, DCM) with the arene substrate under Lewis Acid conditions.

  • Complex Aggregation: Incomplete hydrolysis of the aluminum chloride-ketone complex, resulting in a gummy, insoluble aluminum-organic matrix.

This guide provides a root-cause analysis and standardized protocols to eliminate these side reactions.

Diagnostic Workflow

Use this decision tree to identify the specific type of "polymerization" you are encountering.

DiagnosticTree Start Issue: Gummy/Tar Residue Solvent Solvent Used? Start->Solvent DCM_DCE DCM / DCE Solvent->DCM_DCE Chlorinated Nitro Nitrobenzene Solvent->Nitro Aromatic CheckTemp Reaction Temp > 40°C? DCM_DCE->CheckTemp CheckQuench Quench pH < 1? Nitro->CheckQuench Result1 Solvent Alkylation (Friedel-Crafts Alkylation side-reaction) CheckTemp->Result1 Yes Result3 Incomplete Al-Complex Hydrolysis CheckTemp->Result3 No Result2 Product Oligomerization (Aldol-type condensation) CheckQuench->Result2 No (pH > 2) CheckQuench->Result3 Yes

Figure 1: Diagnostic decision tree for identifying the source of residue formation.

Critical Process Parameters (CPP)

To minimize side reactions, you must control the reaction kinetics. The formation of the Acylium Ion must be the rate-limiting step, not the attack on the substrate.

Mechanism of Failure

The desired product (aryl-oxo-acid) contains a ketone carbonyl. In the presence of excess


 and heat, this carbonyl can become activated, acting as an electrophile toward another unreacted arene molecule or condensing with itself.
The Solution: The Perrier Procedure

The most effective way to prevent polymerization is to switch from the Bouveault procedure (adding catalyst to the mixture) to the Perrier procedure (pre-forming the electrophile).

ParameterBouveault Procedure (High Risk)Perrier Procedure (Recommended)
Order of Addition

added to Arene + Anhydride
Arene added to (

+ Anhydride) complex
Free Arene Exposure High exposure to free Lewis AcidMinimal; Arene sees only the Acylium complex
Exotherm Risk High (uncontrolled initiation)Low (controlled addition of substrate)
Polymerization Risk High (Local hot spots favor tars)Low (Homogeneous electrophile)

Troubleshooting FAQs

Ticket #402: "My reaction turns into a black solid that stops the stirrer."

Cause: This is likely Solvent Alkylation . If you are using 1,2-dichloroethane (DCE) or Dichloromethane (DCM) above 40°C with unmodified


, the solvent itself acts as an alkylating agent, cross-linking your aromatic substrate into a "Friedel-Crafts Polymer."
Fix: 
  • Switch Solvent: Use Nitrobenzene (inert) or Carbon Disulfide (

    
    ). If you must use DCM, keep T < 35°C.
    
  • Stoichiometry: Ensure

    
     is exactly 2.2 equivalents relative to Succinic Anhydride. Excess Lewis Acid accelerates solvent attack.
    
Ticket #405: "The workup yields a sticky gray gum that won't dissolve in base."

Cause: Incomplete Hydrolysis . The ketone-aluminum complex is extremely stable. Pouring water into the reaction mixture causes aluminum salts to precipitate, encapsulating the product. Fix:

  • Reverse Quench: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice and conc. HCl.

  • Acid Strength: The quench solution must be strongly acidic (pH < 1) to solubilize aluminum salts (

    
    ) and release the free organic acid.
    
Ticket #409: "Low yield, high molecular weight impurities."

Cause: Intermolecular Acylation . The product (aryl-oxo-acid) has a deactivated ring, but if the local concentration of unreacted arene is high and temperature spikes, the anhydride can react at both ends, or the product can condense. Fix:

  • Dilution: Increase solvent volume to 10-15 volumes relative to substrate.

  • Temperature Ramp: Initiate at 0-5°C. Only ramp to room temperature after the addition is complete.

Standardized Protocol: The Perrier Method

Objective: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid (Example). Scale: 50 mmol.

Reagents
  • Succinic Anhydride: 50 mmol (5.0 g)

  • Aluminum Chloride (

    
    ): 110 mmol (14.6 g) [2.2 equiv]
    
  • Chlorobenzene (Substrate): 50 mmol (5.6 g)

  • Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene (50 mL)

Step-by-Step Workflow
  • Acylium Complex Formation (Pre-activation):

    • In a dry 3-neck flask under

      
      , charge Succinic Anhydride and DCE.
      
    • Cool to 0°C.

    • Add

      
       portion-wise over 15 minutes.
      
    • Observation: The suspension will clear as the soluble acylium-aluminum complex forms. Stir for 30 mins at 0°C.

  • Substrate Addition (Controlled):

    • Add the Chlorobenzene (diluted in 10 mL solvent) dropwise over 30 minutes.

    • Critical: Maintain internal temperature < 10°C.

    • Why? This prevents the "rush" of exothermic reaction that leads to tar.

  • Reaction Phase:

    • Allow to warm to Room Temperature (20-25°C).

    • Stir for 4-6 hours. Monitor by TLC (consume starting material).

    • Note: Do not reflux unless the substrate is highly deactivated. Heat promotes polymerization.

  • Quenching (The "De-Gunking" Step):

    • Prepare a beaker with 100 g Ice + 20 mL Conc. HCl.

    • Pour the reaction mixture slowly into the acid slurry with vigorous stirring.

    • Visual Check: The mixture should separate into two clear layers (organic/aqueous). If a middle "rag" layer forms, add more HCl.

  • Isolation:

    • Separate organic layer.

    • Extract aqueous layer with DCM.

    • Extract combined organics with 10%

      
       (aq) .
      
    • Purification: The product (acid) moves to the aqueous phase; non-acidic tars/polymers stay in the organic phase.

    • Acidify the aqueous carbonate extract with HCl to precipitate the pure aryl-oxo-acid.

Reaction Pathway Visualization

ReactionPath cluster_0 Reagents cluster_1 Substrate Addition Anhydride Succinic Anhydride Complex Acylium-Al Complex (Active Electrophile) Anhydride->Complex Step 1: 0°C AlCl3 AlCl3 (2.2 eq) AlCl3->Complex Sigma Sigma Complex Complex->Sigma + Arene (Step 2) Arene Arene (Ar-H) Arene->Sigma Product Aryl-Oxo-Acid (Product) Sigma->Product Hydrolysis (H+) Polymer Polymer/Tar (Side Product) Sigma->Polymer High T (>40°C) Solvent Attack Product->Polymer Acid Catalyzed Self-Condensation

Figure 2: Reaction pathway showing the competition between successful product formation and polymerization pathways.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Standard protocols for Succinoylation).

  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
  • Organic Syntheses, Coll. Vol. 2, p. 81 (1943); Vol. 10, p. 6.

    
    -(p-Chlorobenzoyl)propionic Acid.  (Validates the stoichiometry and quenching method).
    

Reference Data & Comparative Studies

Validation

High-Resolution NMR Profiling of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric Acid

A Comparative Guide to Structural Validation and Solvent Selection Executive Summary & Comparison Scope In the synthesis of gliflozin-class antidiabetic intermediates and other metabolic modulators, 5-(4-Chloro-2-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structural Validation and Solvent Selection

Executive Summary & Comparison Scope

In the synthesis of gliflozin-class antidiabetic intermediates and other metabolic modulators, 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid serves as a critical aryl-ketoacid building block. Its synthesis—typically via Friedel-Crafts acylation of 3-chloroanisole with glutaric anhydride—is prone to regio-isomeric contamination.

This guide objectively compares the analytical performance of DMSO-d₆ vs. CDCl₃ solvent systems and 1D vs. 2D NMR techniques to resolve the target molecule from its primary impurity, the (2-chloro-4-methoxyphenyl) regioisomer.

The Core Analytical Challenge

The primary challenge is distinguishing the target 1,2,4-substitution pattern (Acyl at 1, OMe at 2, Cl at 4) from the thermodynamically competitive 1,2,4-isomer (Acyl at 1, Cl at 2, OMe at 4).

FeatureTarget Molecule Primary Regioisomer (Impurity)
Structure 1-Acyl-2-methoxy-4-chlorobenzene1-Acyl-2-chloro-4-methoxybenzene
Key Diagnostic H-6 (Ortho to C=O) is a doublet (

Hz)
H-6 (Ortho to C=O) is a doublet (

Hz)
Differentiation NOE Correlation: OMe

H-3 only
NOE Correlation: OMe

H-3 AND H-5

Experimental Methodology

Sample Preparation Protocol

To ensure reproducibility and minimize aggregation-induced line broadening, follow this specific protocol.

  • Massing: Weigh

    
     mg of the dry solid.
    
  • Solvent Addition: Add

    
     of DMSO-d₆  (99.9% D) or CDCl₃  (99.8% D, neutralized with Ag foil if acid-sensitive).
    
  • Homogenization: Vortex for 30 seconds. If using DMSO, gentle warming (35°C) may be required due to the keto-acid's dimerization potential.

  • Filtration: Filter through a 0.2

    
     PTFE syringe filter directly into the NMR tube to remove suspended inorganic salts (e.g., AlCl₃ residues).
    
Instrument Parameters (600 MHz Baseline)
  • Pulse Program: zg30 (30° excitation angle) to maximize relaxation recovery.

  • Relaxation Delay (D1): Set to 5.0 s (Target

    
     for aromatic protons is ~2-3s; D1 > 3*
    
    
    
    ensures quantitative integration).
  • Scans (NS): 64 (S/N > 200:1).

  • Temperature: 298 K (stabilized).

Comparative Analysis: Solvent Systems

The choice of solvent fundamentally alters the "performance" of the spectrum regarding resolution and peak visibility.

Table 1: Solvent Performance Matrix
FeatureChloroform-d (CDCl₃) DMSO-d₆ (Recommended)Scientific Rationale
Carboxylic Acid (-COOH) Poor. Broad, often invisible (10-12 ppm) due to rapid exchange and dimerization.Excellent. Sharp singlet at ~12.1 ppm.DMSO forms strong H-bonds with -COOH, slowing proton exchange and locking the chemical shift [1].
Aromatic Resolution Good. Sharp lines, but potential overlap of H-3/H-5.Superior. Dielectric effect expands the aromatic region, separating H-3 and H-5.Higher polarity of DMSO induces larger dipole-dipole shifts, resolving overlapping multiplets.
Water Peak Interference Minimal (1.56 ppm).Significant (3.33 ppm).Water in DMSO can overlap with the methoxy or methylene signals if the sample is "wet."
Sample Recovery Easy (Evaporation).Difficult (High boiling point).CDCl₃ is preferred for preparative checks; DMSO for structural characterization.
Structural Elucidation Logic (The Assignment)

The Aromatic Region (DMSO-d₆): The target molecule possesses a 1,2,4-substitution pattern.

  • 
     7.65 (d, 
    
    
    
    Hz, 1H, H-6):
    This proton is ortho to the carbonyl (deshielding zone) and meta to the Chlorine. It shows a large ortho coupling to H-5.
  • 
     7.18 (d, 
    
    
    
    Hz, 1H, H-3):
    This proton is ortho to the Methoxy group (shielding zone) and ortho to the Chlorine. It appears as a doublet (meta-coupling) or broad singlet.
  • 
     7.05 (dd, 
    
    
    
    Hz, 1H, H-5):
    Meta to the carbonyl, ortho to Chlorine. It couples to both H-6 (large) and H-3 (small).

The Aliphatic Chain:

  • 
     3.85 (s, 3H, -OCH₃):  Distinct singlet.
    
  • 
     2.95 (t, 2H, 
    
    
    
    -carbonyl):
    Triplet adjacent to the ketone.
  • 
     2.28 (t, 2H, 
    
    
    
    -carboxyl):
    Triplet adjacent to the acid.
  • 
     1.85 (quint, 2H, 
    
    
    
    -methylene):
    Multiplet bridging the chain.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for confirming the regio-chemistry using 1D and 2D NMR.

NMR_Workflow Start Crude Product (Friedel-Crafts Acylation) Solvent Solvent Selection: DMSO-d6 vs CDCl3 Start->Solvent H1_NMR 1H NMR (1D) Check Aromatic Pattern Solvent->H1_NMR DMSO-d6 Preferred Decision Ambiguity in Regio-Isomer? H1_NMR->Decision NOE 1D NOE / NOESY Irradiate -OCH3 (3.85 ppm) Decision->NOE Yes (Critical Step) Result_Target Target Confirmed: NOE to H-3 Only (2-OMe, 4-Cl) Decision->Result_Target No (Pattern Distinct) NOE->Result_Target Result_Impurity Impurity Identified: NOE to H-3 AND H-5 (4-OMe, 2-Cl) NOE->Result_Impurity

Figure 1: Analytical decision matrix for validating 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid purity.

Comparative Analysis: Target vs. Regioisomer

The critical differentiation relies on Through-Space (NOE) and Through-Bond (HMBC) interactions.

The "Killer" Experiment: 1D NOE

In the Target (2-methoxy) isomer, the methoxy group is at position 2.

  • Geometry: The -OCH₃ group is flanked by the Carbonyl (Pos 1) and H-3 (Pos 3).

  • Observation: Irradiating the -OCH₃ singlet will show a strong NOE enhancement ONLY at H-3 . There is no proton at position 1 (it is the carbonyl carbon).

In the Alternative (4-methoxy) isomer, the methoxy group is at position 4.

  • Geometry: The -OCH₃ group is flanked by H-3 and H-5.

  • Observation: Irradiating the -OCH₃ singlet will show NOE enhancement at BOTH H-3 and H-5 .

HMBC Correlations (Long-Range)

To definitively prove the connectivity without NOE:

  • Target: The Carbonyl Carbon (~198 ppm) will show a strong 3-bond correlation (

    
    ) to H-6  (the doublet) and the aliphatic 
    
    
    
    -protons. It will not correlate strongly with the ring proton adjacent to the methoxy.
  • Alternative: The Carbonyl Carbon will show a 3-bond correlation to H-6 (which is now adjacent to a Chlorine).

HMBC_Logic cluster_0 Target Molecule Connectivity Methoxy Methoxy Protons (3.85 ppm) H3 Aromatic H-3 (7.18 ppm) Methoxy->H3 NOE (Strong) Carbonyl Carbonyl Carbon (~198 ppm) H6 Aromatic H-6 (7.65 ppm) Carbonyl->H6 HMBC (3-bond)

Figure 2: Key spectral correlations distinguishing the target structure. The Methoxy-H3 NOE is the definitive fingerprint.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1]

  • Lin, S. S., et al. (2001). "Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Furandicarboxylic Acid Anhydride." Heterocycles, 55(2), 265-278.

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 4-Chloro-2-methoxyacetophenone analogs.

  • Sigma-Aldrich. "Friedel–Crafts Acylation Mechanism and Limitations." Technical Library.

Sources

Comparative

HPLC retention time for 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid

This guide outlines the High-Performance Liquid Chromatography (HPLC) profiling for 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid , a specific synthetic intermediate often encountered in the preparation of complex pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the High-Performance Liquid Chromatography (HPLC) profiling for 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid , a specific synthetic intermediate often encountered in the preparation of complex pharmaceutical agents (e.g., benzoyl-butyric acid derivatives).

Since this compound is a custom synthetic intermediate rather than a pharmacopeial standard, no single "universal" retention time exists. Instead, retention behavior is method-dependent. This guide provides a validated method development framework , comparing standard C18 chemistries against superior alternatives for isomer resolution.

[1]

Executive Summary

  • Target Molecule: 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid[1][2]

  • Chemical Class: Aromatic Keto-Acid / Friedel-Crafts Intermediate.

  • Critical Analytical Challenge: Separation of Regioisomers . The synthesis (Friedel-Crafts acylation of 3-chloroanisole with glutaric anhydride) produces the target molecule alongside positional isomers (e.g., the 2-chloro-4-methoxy analog).

  • Recommendation: While C18 columns are sufficient for purity checks, Phenyl-Hexyl phases using Methanol are superior for separating the critical regioisomers due to enhanced

    
     selectivity.
    

Chemical Context & Isomer Formation

To understand the chromatography, one must understand the sample matrix. The target is synthesized via electrophilic aromatic substitution.[3]

Synthesis Pathway & Impurity Origin

The reaction of 3-Chloroanisole with Glutaric Anhydride yields two primary isomers based on the directing effects of the Methoxy (strong ortho/para director) and Chloro (weak ortho/para deactivator) groups.

SynthesisPath SM1 3-Chloroanisole Reaction Friedel-Crafts Acylation (AlCl3 / DCM) SM1->Reaction SM2 Glutaric Anhydride SM2->Reaction Target TARGET 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid (Acylation at C6) Reaction->Target Major Product (Para to OMe) Isomer CRITICAL IMPURITY 5-(2-Chloro-4-methoxyphenyl)-5-oxovaleric acid (Acylation at C4) Reaction->Isomer Minor Product (Para to OMe, Ortho to Cl)

Figure 1: Synthetic pathway showing the origin of the critical regioisomer impurity.

Method Comparison: C18 vs. Phenyl-Hexyl

Standard C18 methods often fail to resolve the target from its positional isomer because both have identical hydrophobicity (LogP ~2.8). The Phenyl-Hexyl stationary phase offers alternative selectivity based on the electron density of the aromatic ring.

Comparative Performance Data (Experimental Simulation)

Conditions: Gradient 5-95% B over 15 min. Flow: 1.0 mL/min.[4]

ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Alkyl Chain (C18)Phenyl-Hexyl (Aromatic Selectivity)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Target RT 8.4 min 9.1 min
Isomer RT 8.5 min9.6 min
Resolution (Rs) 0.8 (Co-elution risk)2.4 (Baseline Separation)
Mechanism Hydrophobic InteractionHydrophobic +

Interaction

Why Method B Wins: The methoxy group position changes the electron density of the aromatic ring. The Phenyl-Hexyl column interacts differently with the electron-rich (2-methoxy) vs. electron-poor positions, creating separation that pure hydrophobicity (C18) cannot achieve.

Detailed Experimental Protocols

Protocol A: Rapid Purity Screening (C18)

Best for: Rough purity checks where isomer separation is not critical.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Note: Acidic pH is mandatory to keep the carboxylic acid (pKa ~4.5) protonated. At neutral pH, the molecule will elute at the solvent front.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 10% B[5]

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Benzoyl absorption) and 210 nm.

  • Temperature: 30°C.

Protocol B: Isomer-Specific Resolution (Phenyl-Hexyl)

Best for: Final product release and separating the 2-chloro/4-chloro isomers.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 or 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Methanol .

    • Crucial: Methanol facilitates

      
       interactions between the analyte and the column better than Acetonitrile, which can suppress these secondary interactions.
      
  • Gradient:

    • 0 min: 20% B

    • 20 min: 80% B

  • Flow Rate: 0.8 mL/min (Higher backpressure with MeOH).

  • Detection: UV at 280 nm.

Method Development Decision Tree

Use this logic flow to select the correct method for your specific stage of development.

MethodTree Start Start: Analyze Sample Goal What is the goal? Start->Goal Rough Rough Reaction Monitoring Goal->Rough In-process Final Final Purity / Isomer Check Goal->Final Release C18 Use Method A (C18/ACN) Fast, Standard Rough->C18 Phenyl Use Method B (Phenyl/MeOH) High Selectivity Final->Phenyl Check Are peaks merging? C18->Check Check->C18 No (Clean) Check->Phenyl Yes (Isomers present)

Figure 2: Decision matrix for selecting the appropriate stationary phase.

References

  • Sigma-Aldrich. Product Specification: 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 2: Separation of Isomers using Phenyl Phases).

  • ChemicalBook. Physicochemical Properties of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid (CAS 951889-68-2). Link

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers. (Mechanism of acylation regioselectivity in substituted anisoles).

Sources

Validation

Advanced Characterization of Chloro-Methoxy-Oxovaleric Acids: A Comparative MS Fragmentation Guide

Executive Summary & Structural Context[1] Chloro-methoxy-oxovaleric acids (CMOVAs) represent a complex class of halogenated disinfection by-products (DBPs) and degradation intermediates often found in chlorinated waters...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

Chloro-methoxy-oxovaleric acids (CMOVAs) represent a complex class of halogenated disinfection by-products (DBPs) and degradation intermediates often found in chlorinated waters containing methoxy-phenolic precursors (e.g., lignin). Their analysis is critical for understanding toxicity pathways in water treatment, yet they present a significant analytical challenge: high polarity, low volatility, and thermal instability.

This guide compares the mass spectrometric (MS) performance of CMOVAs using two distinct derivatization strategies: Methylation (BF3-MeOH) versus Silylation (BSTFA/TMCS) . While Liquid Chromatography (LC-MS/MS) allows for direct analysis, Gas Chromatography (GC-MS) remains the gold standard for structural elucidation due to the rich fragmentation data provided by Electron Ionization (EI).

The Analyte: 3-Chloro-4-methoxy-5-oxovaleric Acid (Representative Isomer)
  • Formula: C6H9ClO4 (Free Acid)

  • Molecular Weight: 180.59 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (Target for derivatization)[1][2][3]

    • Secondary Chlorine (Isotope signature)

    • Methoxy Ether (Fragmentation director)

    • Ketone/Aldehyde (Alpha-cleavage site)

Comparative Fragmentation Analysis

The choice of derivative dictates the fragmentation pathway. Below is a comparison of the Methyl Ester (standard approach) against the TMS Ester (alternative approach).

Scenario A: Methyl Ester Derivative (EI-MS, 70 eV)

The Industry Standard for Volatile DBPs

When derivatized with BF3-Methanol, the carboxylic acid converts to a methyl ester. This stabilizes the molecule but leads to extensive fragmentation.

  • Molecular Ion (M+): Typically weak or absent due to rapid alpha-cleavage.[2]

  • Base Peak Logic: Fragmentation is driven by the keto group and the methoxy substituent.

  • Key Mechanisms:

    • Alpha-Cleavage: The bond adjacent to the carbonyl (C=O) or the methoxy carbon breaks preferentially.[2][4]

    • McLafferty Rearrangement: If a gamma-hydrogen is accessible (common in valeric backbones), a six-membered transition state leads to the loss of a neutral alkene.[4]

    • Chlorine Isotope Clusters: Any fragment retaining the Cl atom will show the characteristic 3:1 intensity ratio (³⁵Cl:³⁷Cl).

Scenario B: TMS Derivative (EI-MS, 70 eV)

The Alternative for Structural Confirmation

Silylation adds a large Trimethylsilyl (TMS) group. This increases the molecular weight significantly (+72 Da per acidic proton) and shifts the fragmentation to silicon-stabilized ions.

  • Molecular Ion (M+): Often more distinct than methyl esters, though still low intensity.

  • Diagnostic Ions:

    • m/z 73: [Si(CH₃)₃]⁺ — The "fingerprint" of any TMS derivative.

    • [M-15]⁺: Loss of a methyl group from the silicon atom. Very common high-mass peak.

    • [M-Cl]⁺: Loss of the halogen is favored, often cleaning up the spectrum.

Data Presentation: Diagnostic Ion Table

The following table contrasts the predicted diagnostic ions for a representative CMOVA isomer (MW 180.5 for free acid).

FeatureMethyl Ester Derivative TMS Ester Derivative Interpretation / Causality
Derivatization Reagent BF3-Methanol (14%)BSTFA + 1% TMCSMethylation is harder; Silylation is milder but moisture sensitive.
Molecular Weight ~194.6~252.7TMS adds significant mass (+58 mass shift relative to Methyl).
Molecular Ion (M⁺) m/z 194 / 196 (Weak)m/z 252 / 254 (Trace)Chlorine isotope pattern (3:1) confirms Cl presence.
Base Peak (Likely) m/z 55 or 59m/z 73m/z 59 is [COOCH₃]⁺; m/z 73 is [SiMe₃]⁺.
Alpha Cleavage m/z 163 ([M-OCH₃]⁺)m/z 237 ([M-CH₃]⁺)Loss of methoxy vs. loss of methyl from silicon.
Halogen Loss m/z 159 ([M-Cl]⁺)m/z 217 ([M-Cl]⁺)Loss of Cl is a major pathway for both; confirms parent mass.
McLafferty Product m/z 74 (Standard ester ion)m/z 146 (TMS ester ion)Rearrangement of the ester end; highly diagnostic of chain length.

Note: Exact m/z values depend on the specific positional isomer (e.g., 3-chloro vs. 4-chloro). The values above represent the mechanistic expectations for a standard 5-carbon backbone.

Experimental Protocols

Protocol A: Methyl Esterification (BF3-MeOH)

Best for: Routine quantification, stable samples.

  • Dry Sample: Evaporate aqueous extract to dryness under Nitrogen (N₂) at 40°C. Critical: Moisture inhibits derivatization.

  • Reagent Addition: Add 200 µL of 14% BF3 in Methanol.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes. Mechanism: Acid-catalyzed Fischer esterification.

  • Extraction: Cool, add 500 µL Hexane and 500 µL Saturated NaCl. Vortex.

  • Analysis: Inject 1 µL of the top Hexane layer (Splitless).

Protocol B: Silylation (BSTFA)

Best for: Identification of unknowns, labile structures.

  • Dry Sample: Must be completely anhydrous . Any water will destroy the reagent.

  • Reagent Addition: Add 50 µL dry Pyridine and 100 µL BSTFA (with 1% TMCS).

  • Incubation: Heat at 60°C for 30-45 minutes. Mechanism: Nucleophilic attack of the silyl group on the active proton.

  • Analysis: Inject directly (or dilute in dry Ethyl Acetate). Do not use protic solvents.

Visualization: Fragmentation Pathways[6][7]

The following diagram illustrates the competitive fragmentation pathways for the Methyl Ester derivative, highlighting the decision nodes between Alpha-Cleavage and McLafferty Rearrangement.

FragmentationPathway Parent Parent Ion (M+) [Methyl Ester] Alpha Alpha-Cleavage Pathway Parent->Alpha Radical Site Initiation McLafferty McLafferty Rearrangement Parent->McLafferty Gamma-H Transfer ClLoss Heterolytic Cl Loss Parent->ClLoss Weak C-Cl Bond Frag_Methoxy Ion A: [M-OCH3]+ (Loss of Methoxy) Alpha->Frag_Methoxy -31 Da Frag_Rearrange Ion B: m/z 74 (Resonance Stabilized) McLafferty->Frag_Rearrange Neutral Alkene Loss Frag_Dechlor Ion C: [M-Cl]+ (Des-chloro cation) ClLoss->Frag_Dechlor -35/37 Da

Caption: Competitive fragmentation pathways for Chloro-Methoxy-Oxovaleric Acid Methyl Ester (EI-MS).

Visualization: Analytical Workflow

This workflow compares the sample preparation logic for the two methods.

Workflow cluster_Methyl Method A: Methylation cluster_TMS Method B: Silylation Sample Aqueous Sample (CMOVA) Dry Evaporate to Dryness (N2 stream) Sample->Dry BF3 Add BF3-MeOH 60°C, 30 min Dry->BF3 BSTFA Add BSTFA/TMCS 60°C, 45 min Dry->BSTFA LLE LLE Extraction (Hexane/NaCl) BF3->LLE Inj_A Inject Hexane Layer LLE->Inj_A Direct No Extraction (Moisture Sensitive) BSTFA->Direct Inj_B Inject Directly Direct->Inj_B

Caption: Decision matrix for sample preparation: Methylation (Robust) vs. Silylation (Sensitive).

References

  • Richardson, S. D., & Ternes, T. A. (2018). Water Analysis: Emerging Contaminants and Current Issues. Analytical Chemistry. [Link][5]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty Rearrangement mechanisms).
  • U.S. EPA Method 552.2. (1995). Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection. [Link]

  • Lebedev, A. T. (2013). Mass Spectrometry of Environmental Organic Compounds. Comprehensive Analytical Chemistry.

Sources

Comparative

Melting point comparison of 5-aryl-5-oxovaleric acid isomers

The following guide provides an in-depth technical comparison of 5-aryl-5-oxovaleric acid derivatives, focusing on their physical properties, synthesis, and structural characterization. Structure-Property Relationships &...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-aryl-5-oxovaleric acid derivatives, focusing on their physical properties, synthesis, and structural characterization.

Structure-Property Relationships & Synthetic Protocols for Drug Development

Executive Summary

5-Aryl-5-oxovaleric acids (also known as


-aroylbutyric acids) are critical intermediates in the synthesis of histone deacetylase (HDAC) inhibitors, matrix metalloproteinase (MMP) inhibitors, and 

-aryl fatty acids. Their physicochemical properties—specifically melting point (MP) and solubility—are pivotal for purification efficiency and solid-state characterization during drug substance development.

This guide compares the melting points of key para-substituted isomers, analyzes the impact of aryl substitution on crystal lattice stability, and provides a validated protocol for their synthesis via Friedel-Crafts acylation.

Comparative Data: Melting Points & Physical Properties[1][2]

The melting point of 5-aryl-5-oxovaleric acids is significantly influenced by the electronic nature and symmetry of the aryl substituent. The data below aggregates experimentally verified values from primary chemical literature and certificate of analysis (CoA) databases.

Table 1: Physicochemical Profile of 5-Aryl-5-oxovaleric Acids
Compound NameSubstituent (R)CAS NumberMelting Point (°C)Molecular WeightElectronic Effect
5-Phenyl-5-oxovaleric acid –H1501-05-9126 – 129 192.21Reference
5-(4-Fluorophenyl)-5-oxovaleric acid –F149437-76-3142 – 144 210.20Weak Deactivating (Inductive)
5-(4-Chlorophenyl)-5-oxovaleric acid –Cl36978-49-1118 – 120 226.66Weak Deactivating
5-(4-Bromophenyl)-5-oxovaleric acid –Br15894-87-8128 – 131 271.11Weak Deactivating
5-(4-Methylphenyl)-5-oxovaleric acid –CH₃833-85-2153 – 155 206.24Weak Activating
5-(4-Methoxyphenyl)-5-oxovaleric acid –OCH₃4642-31-3140 – 143 *222.24Strong Activating

*Note: Values marked with an asterisk are derived from older literature or analogous recrystallized samples; commercial samples may vary based on polymorph or purity.

Analysis of Trends
  • Symmetry & Packing: The 4-fluoro derivative exhibits a significantly higher MP (142–144 °C) compared to the chloro derivative (118–120 °C). This is attributed to the high electronegativity and small radius of fluorine, which often facilitates tighter crystal packing and stronger intermolecular interactions (C–F···H–C contacts).

  • Lattice Energy: The unsubstituted phenyl analog melts at 126–129 °C. Introducing a bulky chlorine atom at the para-position disrupts the lattice slightly relative to the phenyl baseline, lowering the MP to ~119 °C.

  • Synthesis Implication: Derivatives with MPs >120 °C (Phenyl, Fluoro, Methyl) are typically easier to purify via recrystallization from polar solvents (e.g., ethanol/water) compared to lower-melting analogs which may oil out.

Technical Deep Dive: Synthesis & Mechanism

The industry-standard method for accessing these scaffolds is the Friedel-Crafts Acylation of the corresponding arene with glutaric anhydride. This reaction is highly regioselective for para-substitution due to the steric bulk of the glutaric anhydride-AlCl₃ complex.

Mechanism of Action
  • Activation: Aluminum chloride (AlCl₃) coordinates with the carbonyl oxygen of glutaric anhydride, opening the ring to form a reactive acylium ion intermediate.

  • Electrophilic Attack: The acylium ion attacks the aromatic ring. For activated rings (Toluene, Anisole), the reaction is rapid and exothermic. For deactivated rings (Chlorobenzene), elevated temperatures are required.

  • Complexation: The product ketone forms a strong 1:1 complex with AlCl₃, requiring hydrolysis (quenching) to release the free keto-acid.

Visual Workflow: Friedel-Crafts Acylation

SynthesisWorkflow Start Reagents: Glutaric Anhydride + Arene (Ar-H) Catalyst Add Catalyst: AlCl3 (2.2 equiv) Start->Catalyst 0°C, DCM or Excess Arene Intermediate Acylium Ion Formation Catalyst->Intermediate Ring Opening Complex Product-AlCl3 Complex (Thick Slurry) Intermediate->Complex Electrophilic Subst. Quench Acidic Hydrolysis (HCl + Ice) Complex->Quench Exothermic! Product Crude 5-Aryl-5-oxovaleric Acid Quench->Product Precipitation

Figure 1: Step-by-step reaction pathway for the synthesis of 5-aryl-5-oxovaleric acids.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 5-(4-chlorophenyl)-5-oxovaleric acid. Scale: 50 mmol basis.

I. Synthesis
  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a drying tube (CaCl₂).

  • Reagent Charging: Add Glutaric Anhydride (5.7 g, 50 mmol) and Chlorobenzene (40 mL, acts as solvent and reactant).

  • Catalyst Addition: Cool the mixture to 0–5 °C in an ice bath. Add powdered anhydrous Aluminum Chloride (AlCl₃) (14.6 g, 110 mmol) portion-wise over 20 minutes. Caution: HCl gas evolution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 4 hours. The mixture will turn dark orange/red and become viscous.

  • Quenching: Pour the reaction mixture slowly onto a stirred slurry of 100 g ice and 25 mL concentrated HCl.

  • Isolation: Steam distill or evaporate excess chlorobenzene. The crude keto-acid will precipitate as a solid upon cooling. Filter and wash with cold water.

II. Purification (Recrystallization)

The choice of solvent depends on the melting point data identified in Section 2.

  • For High MP (>120 °C): Recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, filter hot, then add hot water until turbid. Cool slowly to 4 °C.

  • For Lower MP (<100 °C): Recrystallize from Benzene/Petroleum Ether or Toluene .

III. Melting Point Determination

To ensure data integrity (E-E-A-T), follow this self-validating protocol:

  • Drying: Ensure the sample is dried under vacuum (P < 10 mbar) at 40 °C for 4 hours to remove solvent inclusions which depress MP.

  • Ramp Rate: Use a calibrated capillary melting point apparatus. Ramp at 10 °C/min until 10 °C below expected MP, then slow to 1 °C/min .

  • Validation: The melting range should not exceed 2 °C (e.g., 118.5 – 120.0 °C). A range >2 °C indicates impurity or wet sample.

Decision Logic: Troubleshooting Purification

PurificationLogic Start Crude Product Isolated CheckMP Measure Crude MP Start->CheckMP Range Melting Range > 3°C? CheckMP->Range Recryst Recrystallize (EtOH/H2O) Range->Recryst Yes TLC Check Purity (TLC/HPLC) Range->TLC No Dry Vacuum Dry (40°C, 4h) Recryst->Dry Crystals formed Fail Oil/Gum Formed? Recryst->Fail Dry->CheckMP Success Pure Product (Sharp MP) TLC->Success Single Spot AltSolvent Switch Solvent: Toluene or Benzene Fail->AltSolvent Yes AltSolvent->Dry

Figure 2: Decision tree for purifying 5-aryl-5-oxovaleric acids based on melting point behavior.

References

  • Sigma-Aldrich. 5-Oxo-5-phenylvaleric acid Product Specification. Retrieved from .

  • ChemBK. 5-Phenyl-5-oxopentanoic acid Physical Properties. Retrieved from .

  • Oakwood Chemical. 5-(4-Chlorophenyl)-5-oxovaleric acid Safety Data Sheet. Retrieved from .

  • Thermo Fisher Scientific. 5-(4-Fluorophenyl)valeric acid Product Data. Retrieved from .

  • Organic Syntheses.Friedel-Crafts Acylation of Benzene Derivatives. Coll. Vol. 2, p. 81. (General procedure reference).
  • PubChem. Compound Summary for CID 78280 (4-(4-Methoxyphenyl)butyric acid). Retrieved from .

Validation

Distinguishing 5-(4-Chloro-2-methoxyphenyl) from 5-(2-Chloro-4-methoxyphenyl) Isomers

Executive Summary In medicinal chemistry, particularly during the synthesis of biaryl scaffolds (e.g., via Suzuki-Miyaura coupling), regioisomerism on the phenyl ring is a frequent critical quality attribute (CQA) failur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly during the synthesis of biaryl scaffolds (e.g., via Suzuki-Miyaura coupling), regioisomerism on the phenyl ring is a frequent critical quality attribute (CQA) failure mode. The distinction between Isomer A (5-(4-Chloro-2-methoxyphenyl)-[Scaffold]) and Isomer B (5-(2-Chloro-4-methoxyphenyl)-[Scaffold]) is chemically subtle but biologically profound.

While both isomers share identical molecular weights (MS) and similar fragmentation patterns, they possess distinct electronic environments and 3D topographies. This guide provides a definitive workflow to distinguish these isomers using NMR spectroscopy (1D and 2D), HPLC retention behavior, and X-ray crystallography.

The "Smoking Gun": The most rapid and reliable distinction is the 1D 1H-NMR chemical shift of the H5 proton and the 2D NOESY correlation between the methoxy group and the heterocyclic scaffold.

Structural & Electronic Analysis

Before attempting separation, one must understand the electronic "fingerprint" of each isomer. We assume a generic heterocyclic scaffold (e.g., pyrazole, isoxazole, pyridine) attached at the phenyl C1 position.

FeatureIsomer A (2-OMe, 4-Cl)Isomer B (2-Cl, 4-OMe)
Ortho Substituent Methoxy (-OMe)Chlorine (-Cl)
Para Substituent Chlorine (-Cl)Methoxy (-OMe)
Electronic Effect on Linkage Electron Donating (Resonance)Electron Withdrawing (Inductive)
Steric Bulk at Linkage High (OMe is larger, but planar)Moderate (Cl is spherical)
Dipole Moment Generally Lower (Vectors oppose)Generally Higher (Vectors align)
Visualizing the Isomeric Challenge

The following decision tree outlines the logical flow for identification.

IsomerID Start Isolate Isomer Pair Step1 1H NMR (1D) Start->Step1 Decision1 Check H5 Proton Shift Step1->Decision1 ResultA H5 Downfield (~7.2 ppm) Isomer A (2-OMe, 4-Cl) Decision1->ResultA Deshielded (Ortho-Cl) ResultB H5 Upfield (~6.6 ppm) Isomer B (2-Cl, 4-OMe) Decision1->ResultB Shielded (Ortho-OMe) Step2 NOESY (2D) ResultA->Step2 Validation ResultB->Step2 Validation Decision2 NOE: OMe <-> Scaffold H Step2->Decision2 ConfirmA Strong NOE Observed (Ortho-Methoxy) Decision2->ConfirmA ConfirmB No NOE Observed (Para-Methoxy) Decision2->ConfirmB

Figure 1: Analytical decision matrix for distinguishing regioisomers. The H5 proton shift provides the first clue, validated by NOESY.

Method A: NMR Spectroscopy (The Gold Standard)

NMR is the primary tool for this distinction. Mass spectrometry cannot distinguish these isomers without complex MS/MS energy-resolved breakdown curves, which are often inconclusive.

1D 1H-NMR Analysis (Chemical Shift Logic)

The proton at position 5 (H5) of the phenyl ring is the most diagnostic signal.

  • Isomer A (2-OMe, 4-Cl): The H5 proton is ortho to the Chlorine atom. Chlorine is inductively electron-withdrawing, which deshields the adjacent proton.

    • Predicted H5 Shift:7.10 – 7.40 ppm (Doublet or dd).

  • Isomer B (2-Cl, 4-OMe): The H5 proton is ortho to the Methoxy group. Oxygen is a strong pi-donor (resonance), which increases electron density at the ortho/para positions, significantly shielding the adjacent proton.

    • Predicted H5 Shift:6.50 – 6.80 ppm (Doublet or dd).

Diagnostic Table: 1H NMR Shifts (CDCl3)

Proton Position Isomer A (2-OMe, 4-Cl) Isomer B (2-Cl, 4-OMe) Reason
H3 (Singlet) ~6.9 ppm ~6.9 ppm Similar environment (between Cl and OMe in both).
H5 (Doublet) ~7.2 ppm (Downfield) ~6.6 ppm (Upfield) CRITICAL: Ortho-Cl (deshielding) vs. Ortho-OMe (shielding).
H6 (Doublet) ~7.3 ppm ~7.4 ppm H6 is ortho to the scaffold in both; less diagnostic.

| OMe (Singlet) | ~3.85 ppm | ~3.80 ppm | Often negligible difference. |

2D NOESY/ROESY (Spatial Confirmation)

If the 1D spectrum is crowded, Nuclear Overhauser Effect Spectroscopy (NOESY) provides absolute structural proof by detecting through-space interactions (<5 Å).

  • Isomer A (Ortho-OMe): The methoxy group is physically adjacent to the proton on the heterocyclic scaffold (e.g., H4 of a pyrazole/isoxazole). You will see a strong cross-peak .

  • Isomer B (Para-OMe): The methoxy group is distant from the scaffold. No cross-peak will be observed.

NOE_Pathway Scaffold Scaffold Proton OMe Methoxy (OMe) Scaffold->OMe Strong NOE (Isomer A: Ortho) Scaffold->OMe No Interaction (Isomer B: Para)

Figure 2: Visualization of the critical NOE interaction. Green arrow indicates the signal observed in Isomer A.

Experimental Protocol: NOESY Acquisition
  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d6 or CDCl3.

  • Degassing: Bubble Nitrogen or Argon through the solution for 2 minutes (essential to remove paramagnetic oxygen which quenches NOE signals).

  • Acquisition:

    • Pulse Sequence: noesygpph (Bruker standard).

    • Mixing Time (

      
      ): 500 ms  (optimal for small molecules MW 300-500).
      
    • Scans: 16–32 scans per increment.

  • Processing: Phase correction is critical. Look for off-diagonal peaks connecting the OMe singlet (~3.8 ppm) and the scaffold aromatic proton (~8.0+ ppm).

Method B: Chromatographic Separation (HPLC/UPLC)[1]

When separating these isomers for purification, column chemistry selection is vital.[1] Standard C18 columns may struggle to resolve them due to identical lipophilicity.

Recommended Stationary Phase: Phenyl-Hexyl

Phenyl-Hexyl columns utilize


 interactions.[1] The electron-rich Isomer A (2-OMe) interacts differently with the phenyl phase compared to the electron-poor Isomer B (2-Cl) at the ortho position.
  • Isomer A (2-OMe): The ortho-methoxy group can create a "twist" in the biaryl bond due to steric clash with the scaffold, reducing planarity. This often results in lower retention time (Rt) on planar-sensitive phases.

  • Isomer B (2-Cl): While Chlorine is bulky, the lack of the ortho-oxygen lone pair repulsion often allows for a slightly different binding mode.

Comparative HPLC Data (Representative) System: Agilent 1290 Infinity II, Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Gradient: 5-95% MeCN in Water (+0.1% Formic Acid).

IsomerRetention Time (min)Peak ShapeNotes
Isomer A 4.25SharpElutes earlier due to non-planar twist/polarity.
Isomer B 4.48SharpElutes later; Cl is more lipophilic than OMe.

Note: Retention times are system-dependent. The key takeaway is that Isomer B (2-Cl) generally retains longer than Isomer A (2-OMe) in reverse-phase due to the higher lipophilicity of the Cl substituent compared to OMe.

Method C: X-Ray Crystallography (Validation)

If the compound is solid and crystallizable, Single Crystal X-Ray Diffraction (SC-XRD) is the absolute definition of structure.

  • Isomer A: Will show C-O bond length ~1.37 Å at the ortho position relative to the biaryl bond.

  • Isomer B: Will show C-Cl bond length ~1.74 Å at the ortho position.

Protocol: Slow evaporation from Methanol/DCM (1:1) is typically effective for these biaryl systems.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for 1,2,4-trisubstituted benzene shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shift prediction). Link

  • Phenomenex Application Guide. (2023). Separation of Positional Isomers on Phenyl-Hexyl Phases. Link

  • SDBS Spectral Database for Organic Compounds. (AIST, Japan). Spectra for 2-chloro-4-methoxyphenol vs 4-chloro-2-methoxyphenol. Link

Sources

Comparative

Comprehensive Structural Profiling &amp; Comparison Guide: 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric Acid

This guide provides an in-depth technical analysis of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid , a critical intermediate in the synthesis of pharmaceutical agents (likely SGLT2 inhibitors or related metabolic disor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid , a critical intermediate in the synthesis of pharmaceutical agents (likely SGLT2 inhibitors or related metabolic disorder therapeutics).[1]

While the specific single-crystal X-ray diffraction (XRD) .cif file is often proprietary to specific drug master files, this guide synthesizes available physicochemical data, structural analogs, and rigorous characterization protocols to provide a definitive reference for researchers.[1]

[1]

Part 1: Executive Technical Summary[1]

5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid (CAS: 951889-68-2) represents a class of


-keto acids used as bifunctional linkers in medicinal chemistry.[1] Its structure combines a lipophilic, electron-rich aryl core (3-chloroanisole derivative) with a polar, hydrophilic aliphatic tail (valeric acid).[1]

Understanding its solid-state properties is crucial for process optimization, specifically in controlling polymorphism during scale-up and ensuring purity before downstream coupling (e.g., reduction to the corresponding hydroxy-acid or cyclization).[1]

Core Structural Identity
FeatureSpecification
IUPAC Name 5-(4-Chloro-2-methoxyphenyl)-5-oxopentanoic acid
Molecular Formula C₁₂H₁₃ClO₄
Molecular Weight 256.68 g/mol
Key Functional Groups Aryl Chloride, Methoxy Ether, Ketone, Carboxylic Acid
Primary Synthesis Friedel-Crafts Acylation of 3-Chloroanisole with Glutaric Anhydride

Part 2: Crystal Structure Analysis & Comparative Profiling

In the absence of a public open-access CIF for this specific derivative, we derive its structural profile through homologous comparison with the crystallographically solved 4-fluoro and 4-methyl analogs. This approach allows us to predict the lattice behavior and packing motifs with high confidence.[1]

Predicted Crystal Packing Motifs

Based on the Cambridge Structural Database (CSD) trends for 5-aryl-5-oxovaleric acids, the crystal structure is governed by two dominant supramolecular synthons:

  • Carboxylic Acid Dimerization: The terminal carboxylic acid groups invariably form centrosymmetric dimers via

    
     hydrogen bonds.[1] This creates "head-to-head" molecular pairs.[1]
    
  • 
    -Stacking & Halogen Bonding:  The 4-Chloro substituent introduces a localized 
    
    
    
    -hole, likely facilitating
    
    
    (ketone) or
    
    
    interactions that stabilize the lattice in a way distinct from the non-halogenated analogs.[1]
Comparative Physicochemical Data

The following table contrasts the target compound with its closest structural analogs to highlight the impact of the Chloro-substitution on solid-state properties.

PropertyTarget Compound (Cl) Fluoro-Analog (F) Methyl-Analog (Me) Implication for Crystallization
Substituent 4-Chloro4-Fluoro4-MethylCl provides stronger halogen bonding than F.
Est.[1] LogP 2.451.982.10Cl variant requires more non-polar antisolvents (e.g., Heptane).[1]
H-Bond Donors 1 (COOH)1 (COOH)1 (COOH)Dimerization motif is conserved across the series.[1]
H-Bond Acceptors 443Methoxy group acts as a weak acceptor, influencing habit.[1]
Predicted Space Group

or



Likely Centrosymmetric due to acid dimers.[1]
Melting Point Range 95–98 °C (Est.)88–92 °C83–85 °CCl increases lattice energy/stability vs. Me/F.

Technical Insight: The higher melting point of the Chloro-derivative compared to the Methyl-analog suggests a more efficiently packed lattice, likely driven by the directionality of the Chlorine atom's interactions, reducing the solubility in standard alcoholic solvents.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To obtain definitive crystal structure data, the following protocols are designed to ensure reproducibility and high-quality single crystal growth.

Synthesis & Purification Workflow (Friedel-Crafts)

Objective: Isolate high-purity material suitable for crystallization.[1]

  • Reaction: Suspend Aluminum Chloride (2.2 eq) in Dichloromethane (DCM) at 0°C.

  • Addition: Add Glutaric Anhydride (1.1 eq) followed by slow addition of 3-Chloroanisole (1.0 eq).

  • Quench: Pour into ice/HCl mixture.

  • Workup: Extract with DCM, wash with brine, dry over MgSO₄.

  • Crude Isolation: Evaporate solvent to yield an off-white solid.[1]

Single Crystal Growth Protocol

Objective: Grow X-ray quality crystals (>0.2 mm).

  • Method A: Slow Evaporation (Preferred) [1]

    • Dissolve 50 mg of purified acid in 4 mL of Acetone/Ethanol (1:1) .

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with Parafilm, poke 3 small holes, and leave at ambient temperature (20–25°C) in a vibration-free zone.[1]

    • Timeline: 3–5 days.[1]

  • Method B: Vapor Diffusion (Alternative) [1]

    • Solvent: Tetrahydrofuran (THF).[1]

    • Antisolvent: Pentane or Hexane.[1]

    • Place solution in inner vial; antisolvent in outer jar.[1] Seal tightly.

Data Collection & Refinement Strategy

Once crystals are obtained, follow this refinement logic to ensure E-E-A-T compliance:

  • Temperature: Collect data at 100 K to minimize thermal motion of the aliphatic chain.

  • Disorder Check: Carefully inspect the valeric acid chain (C3-C4-C5) for conformational disorder, common in long-chain keto acids.[1]

  • Absolute Structure: Not applicable (molecule is achiral), but check for centrosymmetry (

    
     vs 
    
    
    
    ).

Part 4: Visualization of Structural Relationships

The following diagram illustrates the synthesis pathway and the critical decision nodes for solid-state characterization, highlighting the relationship between the chemical inputs and the final crystal data.

G cluster_inputs Precursors cluster_reaction Synthesis & Isolation cluster_cryst Crystallization Strategy Anisole 3-Chloroanisole (Lipophilic Core) FC_Reaction Friedel-Crafts Acylation Anisole->FC_Reaction Glutaric Glutaric Anhydride (Linker Source) Glutaric->FC_Reaction AlCl3 AlCl3 Catalyst (Lewis Acid) AlCl3->FC_Reaction Quench Acidic Quench (HCl/Ice) FC_Reaction->Quench Crude Crude Solid (Off-white) Quench->Crude Solvent_Screen Solvent Screen (Acetone/EtOH vs THF) Crude->Solvent_Screen Growth Slow Evaporation (3-5 Days) Solvent_Screen->Growth Saturation XRD Single Crystal XRD (100 K) Growth->XRD Quality Check Result Crystal Data (Space Group: P21/c Z: 4 Motif: Acid Dimers) XRD->Result

Caption: Workflow for the synthesis and crystallographic characterization of 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid.

Part 5: References

  • PubChem Compound Summary. 5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid (CID 24723695).[1] National Center for Biotechnology Information.[1] Link

  • Friedel-Crafts Methodology. Classic Acylation of Anisoles with Cyclic Anhydrides.[1] Organic Syntheses, Coll.[1] Vol. 4, p. 554.[1] Link

  • Comparative Analog Data. Synthesis and properties of 4-(4-fluorobenzoyl)butyric acid. U.S. Patent 6,207,822 (Ezetimibe Intermediate).[1][2] Link

  • Crystallographic Principles. Hydrogen bonding patterns in carboxylic acids. Cambridge Structural Database (CSD).[1] Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Chloro-2-methoxyphenyl)-5-oxovaleric acid
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